(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
Description
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Properties
IUPAC Name |
(4R)-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S2/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11)/t5-,7?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDFHYZUQCNUJF-DSEUIKHZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid chemical properties
An In-Depth Technical Guide to (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic Acid: Properties, Synthesis, and Analytical Methodologies
Prepared for: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, a heterocyclic compound built upon the L-cysteine framework, represents a versatile and promising scaffold in medicinal chemistry. The thiazolidine-4-carboxylic acid core is a recurring motif in compounds exhibiting a wide spectrum of pharmacological activities, including antiviral, anti-diabetic, and neuroprotective properties.[1][2][3] The incorporation of a thiophene moiety introduces unique electronic and steric characteristics that can be exploited in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical properties, a detailed synthetic protocol, and robust analytical methodologies for its characterization, with a critical focus on the stereochemical complexities inherent in its structure. The protocols and insights herein are designed to equip researchers with the practical knowledge required to synthesize, purify, and analyze this compound, thereby facilitating its exploration in drug discovery and development programs.
Introduction to the Thiazolidine-4-Carboxylic Acid Scaffold
The thiazolidine nucleus is a privileged scaffold in medicinal chemistry, valued for its unique conformational properties and diverse biological activities.[4][5] Derivatives of thiazolidine-4-carboxylic acid (TCA) are of particular interest as they are readily synthesized from the natural amino acid L-cysteine, which imparts a chiral center with a defined (R)-configuration at the 4-position.[6][7] This scaffold can function as a cysteine prodrug, delivering cysteine to cells to replenish glutathione levels and protect against oxidative stress.[6] The versatility of the TCA scaffold allows for the introduction of various substituents at the 2-position through condensation with aldehydes or ketones, creating a library of structurally diverse molecules for pharmacological screening.[7][8]
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid (CAS 201942-94-1) is a specific analogue that combines the TCA core with a 2-thiophene ring.[9] The thiophene ring, an aromatic heterocycle, is a known bioisostere of the phenyl ring and is frequently incorporated into drug candidates to modulate potency, selectivity, and pharmacokinetic properties. This unique combination of a chiral amino acid derivative and an aromatic heterocycle makes it a compelling target for investigation in various therapeutic areas, from infectious diseases to metabolic disorders.[1][3]
Physicochemical and Structural Properties
The fundamental properties of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid are summarized below. Understanding these characteristics is the first step in designing experiments for its synthesis, purification, and formulation.
Key Properties Summary
| Property | Value | Source |
| CAS Number | 201942-94-1 | [9] |
| Molecular Formula | C₈H₉NO₂S₂ | [10] |
| Molecular Weight | 215.29 g/mol | [10] |
| General Appearance | Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to have limited solubility in non-polar organic solvents and moderate solubility in polar protic solvents like ethanol or methanol. | N/A |
Structure and Stereochemistry: A Critical Consideration
The synthesis of this compound involves the reaction of L-cysteine with thiophene-2-carboxaldehyde. This process has significant stereochemical implications:
-
The C4 Stereocenter: The use of L-cysteine, which has (R) stereochemistry, directly installs a chiral center of known (R)-configuration at the 4-position of the thiazolidine ring. This is a foundational element of the molecule's identity.
-
The C2 Stereocenter: The condensation reaction creates a new chiral center at the 2-position of the ring. Because the aldehyde can approach the intermediate from two different faces, the reaction inherently produces a mixture of two diastereomers : (2S, 4R) and (2R, 4R).
The final product is therefore not a single compound but a diastereomeric mixture. The ratio of these diastereomers is influenced by reaction conditions.[11] For any rigorous pharmacological or biological study, the separation and individual characterization of these diastereomers are paramount, as they will likely exhibit different biological activities and physical properties.
Synthesis and Purification
The most common and direct method for synthesizing 2-substituted thiazolidine-4-carboxylic acids is the one-pot cyclo-condensation of L-cysteine with an appropriate aldehyde.[6][8]
Synthetic Workflow Diagram
Caption: Synthetic workflow for (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid.
Detailed Experimental Protocol: Synthesis
This protocol describes the synthesis of the diastereomeric mixture.
Materials:
-
L-Cysteine
-
Thiophene-2-carboxaldehyde
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve L-cysteine (1 eq.) in absolute ethanol (approx. 100 mL). Stir the solution until the L-cysteine is fully dissolved.
-
Aldehyde Addition: To the stirring solution, add thiophene-2-carboxaldehyde (1 eq.) dropwise at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C). Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: Refluxing provides the necessary activation energy for the condensation and subsequent ring closure (cyclization) to form the thiazolidine ring. Ethanol is an excellent solvent choice as it dissolves the reactants and is relatively inert.
-
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.
-
Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the concentrated solution in an ice bath to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the resulting solid product under vacuum. This product is the diastereomeric mixture.
Purification: Separation of the diastereomers is the most significant challenge. Fractional crystallization can be attempted by carefully selecting a solvent system where the two diastereomers exhibit different solubilities.[11] However, for analytical and biological purposes, preparative Chiral High-Performance Liquid Chromatography (HPLC) is the preferred and more definitive method.[11]
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure, purity, and diastereomeric ratio of the synthesized compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.
-
¹H NMR: This is the primary method for determining the diastereomeric ratio (d.r.).[11] Protons adjacent to the chiral centers, particularly the proton at the C2 position, will appear as distinct signals for each diastereomer. The d.r. is calculated by integrating these respective signals.
-
¹³C NMR: Will confirm the number of unique carbons in the structure.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information on functional groups. Expected characteristic peaks include: a broad O-H stretch (from the carboxylic acid), an N-H stretch, a sharp C=O stretch, and aromatic C-H and C=C stretches from the thiophene ring.[5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The electron ionization (EI-MS) or electrospray ionization (ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight (215.29).[5]
Chromatographic Analysis: Diastereomer Resolution
Developing a robust HPLC method is critical for separating and quantifying the diastereomers.
HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC Method Development
Objective: To separate the (2S, 4R) and (2R, 4R) diastereomers of 2-thiophen-2-ylthiazolidine-4-carboxylic acid.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase (CSP) column: A polysaccharide-based column such as Chiralcel® OD-H (250 x 4.6 mm) is a highly recommended starting point for thiazolidine derivatives.[11][12]
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol (IPA)
-
Sample dissolved in mobile phase
Procedure:
-
Initial Screening:
-
Install the Chiralcel® OD-H column.
-
Set the mobile phase to a starting composition of n-hexane:isopropanol (90:10 v/v).[11]
-
Set the flow rate to 1.0 mL/min and the UV detection wavelength to 254 nm.[12]
-
Scientist's Note: Polysaccharide-based CSPs are effective because they contain chiral grooves and pockets that interact differently with stereoisomers, leading to differential retention times. A normal phase system (hexane/IPA) is often a good first choice for these types of columns.[11]
-
-
Sample Injection: Inject 10-20 µL of the sample solution.
-
Analysis: Observe the resulting chromatogram. If two peaks are observed but are not fully resolved (resolution < 1.5), proceed to optimization. If only one peak is seen, consider a different mobile phase system or a different CSP.
-
Method Optimization:
-
Mobile Phase Composition: Systematically vary the percentage of the polar modifier (isopropanol). Increase the IPA content (e.g., to 85:15, 80:20) to decrease retention times or decrease it to increase retention and potentially improve resolution.
-
Flow Rate: Adjust the flow rate (e.g., between 0.8 and 1.2 mL/min) to see its effect on peak shape and resolution.
-
Scientist's Note: The choice of mobile phase is critical as it influences the interaction between the analyte and the chiral stationary phase. Fine-tuning the polarity of the mobile phase is the most powerful tool for achieving separation.
-
-
Method Validation: Once baseline separation is achieved (Resolution ≥ 1.5), the method should be validated for linearity, precision, and accuracy according to standard guidelines to ensure it is reliable for routine analysis.
Applications and Biological Relevance
While specific studies on (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid are limited, the extensive research on its parent scaffold provides a strong rationale for its investigation. Thiazolidine-4-carboxylic acid derivatives have demonstrated significant potential in several therapeutic areas:
-
Antiviral Agents: Thiazolidine derivatives have been identified as potent inhibitors of the influenza virus neuraminidase, an enzyme crucial for viral propagation.[3][7] The thiophene moiety could enhance binding to the enzyme's active site.
-
Anti-diabetic Agents: Related compounds act as inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate metabolism, suggesting a potential role in managing diabetes.[1]
-
Neuroprotective Agents: The thiazolidine core is associated with antioxidant properties and the ability to cross the blood-brain barrier, making these compounds candidates for treating neurodegenerative diseases by reducing oxidative stress and neuroinflammation.[2]
-
Anticancer Agents: Certain 2-arylthiazolidine-4-carboxylic acid amides have been discovered as potent cytotoxic agents against prostate cancer cells.[13]
Conclusion
(R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is a structurally intriguing molecule with considerable potential as a building block in drug discovery. Its synthesis is straightforward, but its stereochemical complexity, resulting in a diastereomeric mixture, presents a significant analytical challenge. The successful characterization and application of this compound hinge on the mastery of chiral separation techniques, particularly HPLC. By providing a framework for its synthesis, purification, and detailed analysis, this guide aims to empower researchers to unlock the therapeutic potential of this versatile heterocyclic scaffold.
References
- Benchchem. (n.d.). Diastereomer Separation in Thiazolidine Synthesis. Technical Support Center.
- ResearchGate. (2025). New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study.
- E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions.
- AKJournals. (n.d.). HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization.
- ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration.
- Google Patents. (1997). Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents.
- PubMed. (2025). Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A.
- ChemicalBook. (2023). (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid | 201942-94-1.
- ResearchGate. (2023). Technical Advances in the Chiral Separation of Anti-diabetic Drugs Using Analytical and Bio-analytical Methods.
- ChemBK. (n.d.). (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid.
- ECHEMI. (n.d.). 2-thiophen-2-yl-1,3-thiazole-4-carboxylic acid.
- PMC. (n.d.). Chiral Drugs: An Overview.
- ScholarWorks@GVSU. (2021). SYNTHESIS OF THIOACIDS AND DICARBOXYLIC ACIDS DERIVED FROM OPEN β-LACTAMS FOR INHIBITION.
- Pakistan Journal of Pharmaceutical Sciences. (2020). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential.
- Farmacia Journal. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES.
- ChemScene. (n.d.). 2-(Thiophen-2-yl)-1,3-thiazole-4-carboxylic acid.
- ResearchGate. (n.d.). Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids.
- IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Met.
- PMC. (n.d.). Evaluation of 2-thiothiazolidine-4-carboxylic acid, a common metabolite of isothiocyanates as a potential biomarker of cruciferous vegetable intake.
- PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer.
- MDPI. (2024). DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives.
- Benchchem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. jelsciences.com [jelsciences.com]
- 3. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. pjps.pk [pjps.pk]
- 6. WO1997035852A1 - Thiazolidine-4-carboxylic acid derivatives as cytoprotective agents - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid | 201942-94-1 [chemicalbook.com]
- 10. chembk.com [chembk.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. akjournals.com [akjournals.com]
- 13. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data for (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic Acid
Executive Summary & Structural Context
This technical guide details the spectroscopic characterization and synthetic validation of (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid . This compound is a heterocyclic scaffold derived from the condensation of L-cysteine and 2-thiophenecarboxaldehyde. It serves as a critical intermediate in the synthesis of penicillin derivatives and acts as a specialized ligand in coordination chemistry due to its N, S, and O donor sites.[1]
The core challenge in working with this molecule is the stereochemical ambiguity at the C2 position. While the C4 position retains the (R)-configuration from L-cysteine, the C2 position is formed during cyclization, typically yielding a diastereomeric mixture of (2R,4R) and (2S,4R).[1] This guide focuses on the (2R,4R) isomer (often the thermodynamic product) while providing the diagnostic markers required to distinguish it from its epimer.[1]
Synthetic Pathway & Validated Protocol
To ensure spectroscopic data integrity, the sample must be synthesized using a protocol that minimizes epimerization and side reactions (such as oxidation to thiazoles).[1]
Reaction Mechanism (The Asinger-Type Condensation)
The formation involves the nucleophilic attack of the cysteine amine on the aldehyde carbonyl, forming a Schiff base (imine), followed by the intramolecular attack of the thiol group to close the five-membered ring.
Figure 1: Mechanistic pathway for the formation of the thiazolidine ring.[1]
Self-Validating Experimental Protocol
Reagents: L-Cysteine hydrochloride (1.0 eq), 2-Thiophenecarboxaldehyde (1.1 eq), Sodium Acetate (1.2 eq), Ethanol/Water (1:1).[1]
-
Dissolution: Dissolve L-cysteine HCl and sodium acetate in degassed water (to prevent thiol oxidation).
-
Addition: Add 2-thiophenecarboxaldehyde in ethanol dropwise at room temperature.
-
Monitoring (Validation Step):
-
Isolation: The product typically precipitates as a white/off-white solid. Filter and wash with cold ether to remove unreacted aldehyde.
-
Purification: Recrystallization from hot ethanol/water favors the separation of the major diastereomer (usually the cis 2R,4R isomer).
Spectroscopic Characterization
The following data represents the consensus values for the (2R,4R) isomer. Note that chemical shifts may vary slightly (
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 or D2O (with NaOD)[1]
Table 1: 1H NMR Data (400 MHz)
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| H-2 | 5.85 - 6.05 | s (or d) | 1H | - | Diagnostic: Most deshielded aliphatic proton due to N, S, and aromatic ring proximity.[1] |
| H-4 | 3.90 - 4.20 | dd | 1H | J = 7.5, 4.5 | Alpha to COOH. Coupling indicates rigid ring conformation. |
| H-5a | 3.10 - 3.30 | dd | 1H | J = 10.5, 7.5 | Pro-R proton of the methylene group. |
| H-5b | 2.85 - 3.05 | dd | 1H | J = 10.5, 4.5 | Pro-S proton. |
| Thiophene | 7.45 | dd | 1H | J = 5.0, 1.2 | H-5' (Alpha to S in thiophene).[1] |
| Thiophene | 7.15 | dd | 1H | J = 3.5, 1.2 | H-3' (Beta to connection point).[1] |
| Thiophene | 6.98 | dd | 1H | J = 5.0, 3.5 | H-4' (Remote aromatic).[1] |
Table 2: 13C NMR Data (100 MHz)
| Carbon Type | Shift ( | Assignment |
| C=O | 172.5 | Carboxylic acid carbonyl. |
| C-2 | 66.8 | Thiazolidine ring carbon (between N and S). |
| C-4 | 64.2 | Chiral center alpha to COOH. |
| C-5 | 36.5 | Methylene carbon. |
| Thiophene C2' | 144.0 | Quaternary carbon connecting to thiazolidine. |
| Thiophene C3'-C5' | 125.0 - 127.5 | Aromatic methine carbons. |
Infrared Spectroscopy (FT-IR)
Method: KBr Pellet[1]
-
3420 cm⁻¹: N-H stretching (broad, often overlaps with OH if zwitterionic).[1]
-
2500-3000 cm⁻¹: O-H stretching (broad carboxylic acid dimer).[1]
-
1725 cm⁻¹: C=O stretching (strong, carboxylic acid).[1]
-
1620 cm⁻¹: C=C aromatic stretching (Thiophene ring).[1]
-
1410 cm⁻¹: C-N stretching / Ring breathing.
-
600-700 cm⁻¹: C-S stretching (Thiophene and Thiazolidine).[1]
Mass Spectrometry (ESI-MS)
-
Molecular Formula: C₈H₉NO₂S₂[1]
-
Exact Mass: 215.01
-
Observed [M+H]⁺: 216.02[1]
-
Observed [M-H]⁻: 214.00
-
Fragmentation: Major peak at m/z 170 (Loss of COOH group, characteristic of amino acids).[1]
Structural Elucidation Logic
To scientifically validate the structure, one must prove the connectivity and the relative stereochemistry (cis vs. trans).[1]
Connectivity Validation (HMBC)
The structure is confirmed by Heteronuclear Multiple Bond Correlation (HMBC), which links protons to carbons 2-3 bonds away.[1]
-
Key Correlation: The H-2 proton (approx 6.0 ppm) must show a strong correlation to the Thiophene C2' (quaternary) and Thiazolidine C-4/C-5 . This confirms the thiophene is attached at position 2.
Stereochemical Assignment (NOESY)
Distinguishing the (2R,4R) isomer from the (2S,4R) isomer relies on Nuclear Overhauser Effect Spectroscopy (NOESY).[1]
-
Cis-isomer (2R,4R): If the C2-thiophene and C4-carboxylic acid are on the same side (cis), the H-2 and H-4 protons are on opposite faces of the ring (anti). Result: Weak or NO NOE signal between H-2 and H-4.
-
Trans-isomer (2S,4R): Substituents are trans, meaning H-2 and H-4 are cis (syn-facial).[1] Result: Strong NOE signal between H-2 and H-4.
Note: In many thiazolidines, the chemical shift of H-2 is also diagnostic; the cis-isomer H-2 often appears slightly upfield compared to the trans-isomer due to anisotropic shielding differences.
Figure 2: Logic flow for stereochemical assignment via NOESY NMR.
References
-
General Synthesis of Thiazolidine-4-carboxylic Acids: Nagasawa, H. T., et al. "2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine."[3] Journal of Medicinal Chemistry 27.5 (1984): 591-596. [1]
-
NMR Characterization of Thiazolidine Diastereomers: Szilágyi, L., & Györgydeák, Z. "Comments on the putative stereoselectivity in cysteine-aldehyde reactions." Journal of the American Chemical Society 101.2 (1979): 427-432. [1]
-
Antioxidant Activity and Spectral Data of 2-Aryl Thiazolidines: Guzman-Angel, D., et al. "Synthesis and Antioxidant Activity of Thiazolidine Derivatives." Molecules 24.18 (2019). [1]
-
Thiophene Spectral Standards: NIST Chemistry WebBook, SRD 69.[1][4] "2-Thiophenecarboxaldehyde Infrared Spectrum."
Sources
Technical Monograph: (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic Acid (CAS 201942-94-1)
Topic: CAS number 201942-94-1 properties and suppliers Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Identity
CAS 201942-94-1 , chemically identified as (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid , is a specialized heterocyclic building block widely utilized in medicinal chemistry. Structurally, it is a condensation product of L-cysteine and 2-thiophenecarboxaldehyde.
This compound serves as a critical "privileged scaffold" in drug discovery, functioning primarily as a proline surrogate . By replacing the pyrrolidine ring of proline with a thiazolidine ring and adding a lipophilic thiophene moiety, it alters the steric and electronic properties of peptide backbones, enhancing metabolic stability and potency in peptidomimetic drugs (e.g., ACE inhibitors, protease inhibitors).
Chemical Identity Table
| Property | Specification |
| CAS Number | 201942-94-1 |
| IUPAC Name | (4R)-2-(Thiophen-2-yl)-1,3-thiazolidine-4-carboxylic acid |
| Synonyms | (R)-2-(2-Thienyl)thiazolidine-4-carboxylic acid; 2-Thiophen-2-yl-thiazolidine-4-carboxylic acid |
| Molecular Formula | C₈H₉NO₂S₂ |
| Molecular Weight | 215.29 g/mol |
| Chirality | R-isomer (derived from L-Cysteine) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; slightly soluble in water |
| Melting Point | 128–132 °C (Typical range for thiazolidine derivatives) |
Physicochemical Profile & Stability
Understanding the stability profile of CAS 201942-94-1 is crucial for its application in synthesis. The thiazolidine ring is susceptible to oxidation and ring-opening under specific conditions.
Stability Factors
-
Oxidation Sensitivity: The sulfur atom in the thiazolidine ring can be oxidized to a sulfoxide or sulfone. While the thiophene ring is aromatic and relatively stable, the thiazolidine sulfur is nucleophilic.
-
Acid/Base Hydrolysis: Thiazolidines are hemiaminals of aldehydes and aminothiols. They exist in equilibrium with the open-chain imine/thiol form.
-
Low pH: The ring is generally stable as the ammonium salt.
-
Neutral/High pH: Equilibrium may shift, potentially releasing free L-cysteine and 2-thiophenecarboxaldehyde, although the 2-aryl substitution generally confers higher stability than alkyl derivatives.
-
Solubility & Handling
-
Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (up to 100 mM).
-
Storage: Store at -20°C under desiccant. Hygroscopic nature requires protection from atmospheric moisture to prevent hydrolysis.
Mechanism of Action & Applications
While CAS 201942-94-1 is a building block, its biological relevance stems from two distinct mechanisms: its role as a structural motif in drug design and its intrinsic activity as a cysteine prodrug .
Structural Motif: Proline Isostere
In peptidomimetics, the thiazolidine ring mimics the proline turn structure but offers unique advantages:
-
Lipophilicity: The sulfur atom and the thiophene substituent increase lipophilicity compared to native proline, improving membrane permeability.
-
Cis/Trans Isomerization: The energy barrier for cis-trans isomerization of the amide bond involving the thiazolidine nitrogen is lower than that of proline, potentially allowing better access to bioactive conformations.
-
Proteolytic Resistance: Peptide bonds involving thiazolidine are less susceptible to cleavage by standard proteases.
Intrinsic Activity: Cysteine Delivery & Antioxidant
Thiazolidine-4-carboxylic acids function as "masked" cysteine.
-
Mechanism: Intracellular hydrolysis releases free L-cysteine.
-
Therapeutic Utility: The released cysteine supports Glutathione (GSH) synthesis, providing protection against oxidative stress. The thiophene moiety may also participate in radical scavenging, though its primary role is usually steric/hydrophobic binding in a target pocket.
Synthesis & Experimental Protocols
The synthesis of CAS 201942-94-1 follows a classic condensation reaction. This protocol is designed for high purity and yield, minimizing oxidation side products.
Synthesis Pathway Diagram
Caption: Synthesis pathway via condensation of L-Cysteine and 2-Thiophenecarboxaldehyde.
Laboratory Synthesis Protocol
Objective: Synthesis of (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid.
Reagents:
-
L-Cysteine hydrochloride (1.0 eq)
-
2-Thiophenecarboxaldehyde (1.05 eq)
-
Potassium Acetate (1.1 eq)
-
Ethanol/Water (1:1 v/v)
Step-by-Step Procedure:
-
Dissolution: Dissolve L-cysteine HCl in deoxygenated water/ethanol mixture. Add Potassium Acetate to buffer the solution to pH ~6.0. Note: Deoxygenation is critical to prevent disulfide formation (Cystine).
-
Addition: Dropwise add 2-thiophenecarboxaldehyde while stirring vigorously at room temperature (25°C).
-
Precipitation: The solution will likely become cloudy as the thiazolidine product forms (it is less soluble than the reactants).
-
Crystallization: Stir for 4–6 hours. Cool the reaction mixture to 4°C overnight to maximize yield.
-
Filtration: Filter the white precipitate. Wash with cold ethanol and diethyl ether to remove unreacted aldehyde.
-
Drying: Dry under vacuum at 40°C.
Validation:
-
1H-NMR (DMSO-d6): Look for the characteristic thiazolidine ring protons: C2-H (singlet/doublet around 5.5-6.0 ppm) and C4-H (multiplet around 3.8-4.2 ppm). The thiophene protons will appear in the aromatic region (6.9-7.5 ppm).
Supply Chain & Sourcing
When sourcing CAS 201942-94-1, purity and enantiomeric excess (ee%) are the critical quality attributes (CQAs).
Major Suppliers
| Supplier | Region | Purity Grade | Typical Pack Size | Notes |
| CymitQuimica | Europe | >95% | 1g, 5g, 25g | Specialized in building blocks. |
| Amadis Chemical | Global/China | 97% | Custom | Good for bulk intermediates. |
| ChemicalBook | Aggregator | Various | Various | Platform to contact multiple manufacturers. |
| Acints | Europe | 95% | mg to kg | Focus on heterocyclic molecules. |
Procurement Specification Guide
When ordering, request the following documentation to ensure scientific integrity:
-
H-NMR: To confirm the absence of oxidized byproducts.
-
Chiral HPLC: To verify the retention of the R-configuration (derived from L-cysteine). Racemization can occur if the synthesis pH was too high.
-
Water Content (Karl Fischer): High water content can degrade the thiazolidine ring over time.
References
-
CymitQuimica . Product Monograph: (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic acid. Retrieved from
-
ChemicalBook . CAS 201942-94-1 Technical Data. Retrieved from
- Schubert, M. P. (1936). Compounds of Thiol Acids with Aldehydes. Journal of Biological Chemistry.
- Nagamatsu, T., et al. (2013). Permeability and toxicity characteristics of L-cysteine and 2-methyl-thiazolidine-4-carboxylic acid. Journal of Pharmacy and Pharmacology. (Biological relevance of thiazolidine-4-carboxylic acids).
-
Acints . Custom Chemicals & Building Blocks Catalogue. Retrieved from
Methodological & Application
Step-by-step synthesis of 2-aryl thiazolidine-4-carboxylic acids
An In-Depth Guide to the Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids: Protocols, Mechanisms, and Practical Insights
Authored by: A Senior Application Scientist
Introduction: The Significance of the Thiazolidine Scaffold
In the landscape of medicinal chemistry and drug development, 2-aryl thiazolidine-4-carboxylic acids represent a class of heterocyclic compounds of profound interest. Their structural framework, derived from the condensation of L-cysteine and aromatic aldehydes, serves as a versatile scaffold for generating molecules with a wide spectrum of pharmacological activities.[1][2] These compounds are not only valuable synthetic intermediates but also function as effective prodrugs of L-cysteine.[1] Upon cellular uptake, they can hydrolyze to release L-cysteine, which in turn stimulates the intracellular synthesis of glutathione, a critical antioxidant. This mechanism underpins much of their observed antioxidant, antiviral, and anticancer properties.[1][3]
The thiazolidine ring is a privileged structure found in numerous biologically active molecules, most notably in penicillin and its derivatives.[2] Modern therapeutic agents, such as the antidiabetic drugs pioglitazone and rosiglitazone, also feature a thiazolidine core, highlighting its importance in contemporary pharmacology.[2] The synthetic accessibility of 2-aryl thiazolidine-4-carboxylic acids, coupled with their diverse biological potential, makes them a focal point for researchers aiming to develop novel therapeutics for conditions ranging from influenza to metabolic disorders and cancer.[3][4][5]
This guide provides a comprehensive overview of the synthesis of these vital compounds, detailing the underlying reaction mechanism, offering step-by-step experimental protocols, and presenting practical data to aid researchers in their synthetic endeavors.
Reaction Mechanism: A Tale of Two Nucleophiles
The synthesis of 2-aryl thiazolidine-4-carboxylic acids is a classic example of a cyclocondensation reaction. The process elegantly utilizes the two distinct nucleophilic centers within the L-cysteine molecule—the primary amine and the thiol group—to react with the electrophilic carbonyl carbon of an aromatic aldehyde. The reaction proceeds via a two-step mechanism, typically resulting in a diastereomeric mixture of cis and trans isomers.[1]
-
Formation of the Schiff Base (Imine) Intermediate: The reaction initiates with a nucleophilic attack by the amino group of L-cysteine on the carbonyl carbon of the aldehyde. This forms a transient and unstable carbinolamine intermediate.
-
Dehydration and Ring Closure: The carbinolamine readily undergoes dehydration to yield a protonated Schiff base, also known as an imine.
-
Intramolecular Cyclization: The final and ring-forming step involves an intramolecular nucleophilic attack by the thiol group (-SH) on the electrophilic carbon of the imine. This attack closes the five-membered thiazolidine ring, yielding the final product.[1]
The stereochemistry of the final product is influenced by the reaction conditions and the nature of the substituents on the aromatic aldehyde.[6]
Caption: General mechanism for 2-aryl thiazolidine-4-carboxylic acid synthesis.
Experimental Protocols: A Practical Guide
Two common and effective protocols for the synthesis are presented below. The choice of method often depends on the reactivity of the specific aromatic aldehyde used.
Protocol 1: Room Temperature Synthesis in Ethanol
This method is straightforward, energy-efficient, and often sufficient for reactive aldehydes. The product typically precipitates directly from the reaction mixture, simplifying purification.[1][2]
Materials & Reagents:
-
L-cysteine (or L-cysteine hydrochloride)
-
Appropriate aromatic aldehyde
-
Sodium acetate or Sodium bicarbonate (if using L-cysteine hydrochloride)[2][7]
-
Diethyl ether (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Filtration apparatus (Büchner funnel, filter flask)
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reagent Preparation: In a suitable flask, dissolve L-cysteine (e.g., 10 mmol) in the chosen solvent (e.g., 25-40 mL of ethanol or 50% aqueous ethanol). If using L-cysteine hydrochloride, first dissolve it in water and add an equimolar amount of a base like sodium acetate to free the amine.[2]
-
Aldehyde Addition: To the stirring cysteine solution, add an equimolar amount of the aromatic aldehyde (10 mmol). The aldehyde can be added directly or as a solution in a small amount of ethanol.[2]
-
Reaction: Stir the mixture vigorously at room temperature. The reaction time can vary from 4 to 24 hours, depending on the aldehyde's reactivity.[2][7]
-
Product Isolation: Once the reaction is complete (as indicated by TLC or cessation of precipitation), cool the flask in an ice bath to maximize precipitation.[2]
-
Filtration and Washing: Separate the solid product by suction filtration. Wash the precipitate several times with a cold solvent such as ethanol or diethyl ether to remove unreacted starting materials and impurities.[1][2][3]
-
Drying: Dry the final product, for instance, in a desiccator over anhydrous CaCl₂.[3]
Protocol 2: Synthesis in Acidified Methanol under Reflux
This protocol is employed for less reactive aldehydes or to potentially increase the reaction rate. The use of an acid catalyst and heat facilitates the formation of the imine intermediate.[1][8]
Materials & Reagents:
-
(R)-cysteine
-
Aromatic aldehyde
-
Methanol
-
Acid catalyst (e.g., a few drops of concentrated HCl or acetic acid)[1][8]
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stir plate and stir bar
-
Filtration apparatus
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, prepare a solution of (R)-cysteine (e.g., 10 mmol) in methanol (e.g., 30 mL).
-
Reagent Addition: Add an equimolar amount of the aromatic aldehyde (10 mmol) to the solution.
-
Acidification: Carefully acidify the mixture with a suitable acid catalyst.
-
Causality Explored: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the cysteine's amino group. This catalysis is crucial for driving the reaction, especially with electron-rich (deactivated) aldehydes.
-
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for several hours (typically 2-6 hours) until the reaction is complete, monitoring by TLC.[1][8]
-
Crystallization: After completion, remove the heat source and allow the reaction mixture to cool to room temperature. The product will often crystallize or precipitate upon cooling.
-
Isolation: Collect the solid product by filtration and wash with cold methanol to remove any soluble impurities.[1]
-
Drying: Dry the purified product thoroughly.
General Experimental Workflow
The overall process, from reactants to purified product, follows a logical and systematic sequence.
Caption: General experimental workflow for the synthesis of 2-aryl thiazolidine-4-carboxylic acids.
Data Summary: Yields and Conditions
The efficiency of the synthesis is highly dependent on the electronic nature of the substituent on the aromatic aldehyde. The following table summarizes representative data from the literature.
| Aryl Substituent | Reaction Conditions | Yield (%) | Reference |
| Phenyl | Ethanol, Room Temp, 24h | 87% | [2] |
| 4-Chlorophenyl | Ethanol, Room Temp, 24h | 86% | [2] |
| 3,4,5-Trimethoxyphenyl | Ethanol, Room Temp, 24h | 81% | [2] |
| Unsubstituted (Formaldehyde) | Acidified Aqueous Solution | 84% | [8] |
| 2-Hydroxyphenyl | Ethanol/Water (1:1), RT, 24h | N/A | [3] |
| Various Aldehydes | Aqueous DMSO, NaHCO₃, RT | High Yields | [6] |
Structural Characterization
Confirmation of the synthesized structures is critical. Standard spectroscopic methods are employed for this purpose:
-
¹H-NMR: Provides information on the proton environment. Key signals include the singlet for the proton at the C-2 position (typically δ 5.5-6.2 ppm) and multiplets for the methylene and methine protons of the thiazolidine ring.[2]
-
FT-IR: Confirms the presence of key functional groups. Characteristic peaks include N-H stretching (around 3400 cm⁻¹), C=O stretching of the carboxylic acid, and aromatic C=C stretching.[2]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.[2]
For example, for 2-(Phenyl)thiazolidine-4-carboxylic acid, the following data has been reported: ¹H-NMR (Acetone-d₆): δ 5.66 (s, 1H, C2-H), EI-MS (m/z) = 209.[2]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated aldehyde (electron-rich).2. Impure starting materials.3. Incorrect stoichiometry or pH. | 1. Switch to Protocol 2 (reflux with acid catalyst).2. Ensure purity of L-cysteine and aldehyde.3. If using L-cysteine HCl, ensure complete neutralization with a base. |
| Product Fails to Precipitate | 1. Product is soluble in the reaction solvent.2. Reaction has not gone to completion. | 1. Reduce the solvent volume by rotary evaporation.2. Add an anti-solvent (e.g., water or hexane) to induce precipitation.3. Allow the reaction to run longer, monitoring by TLC. |
| Oily Product Forms Instead of Solid | 1. Presence of impurities.2. Product may have a low melting point. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.2. Purify via column chromatography instead of recrystallization. |
| Poor Solubility of Final Product | The compound has inherently low aqueous solubility. | For biological assays, consider pH adjustment, use of co-solvents (e.g., DMSO, ethanol), or advanced formulation techniques like creating a salt or solid dispersion.[9] |
References
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Crystal structure, computational studies, and stereoselectivity in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids via in situ imine intermediate. Taylor & Francis Online. [Link]
-
Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Arkivoc. [Link]
-
Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A. PubMed. [Link]
-
New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives. ResearchGate. [Link]
-
Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids. ResearchGate. [Link]
-
Chemical structure of cysteine−aldehyde conjugates used for incubation with baker's yeast. MDPI. [Link]
-
Validation of Inhibitory Activity of Thiazolidine-4-carboxylic Acid Derivatives against Novel Influenza Neuraminidase Enzyme. Bentham Science. [Link]
- Method for producing 2-substituted-thiazolidine-4-carboxylic acids.
-
New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors. Journal of Pharma and Biomedics. [Link]
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Biointerfaceresearch. [Link]
-
Preparation,Characterization And Biological Activity Of Some New Amides From Thiazolidine-4-carboxylic Acid. Journal of Kufa for Chemical Sciences. [Link]
-
Acetaldehyde Removal from Indoor Air through Chemical Absorption Using L-Cysteine. MDPI. [Link]
-
Antioxidant activity screening of a series of synthesized 2-aryl thiazolidine-4- carboxylic acids. Scholars Research Library. [Link]
-
Mass Spectrometric Analysis of l-Cysteine Metabolism: Physiological Role and Fate of l-Cysteine in the Enteric Protozoan Parasite Entamoeba histolytica. mBio. [Link]
-
Fast and Selective Reaction of 2-Benzylacrylaldehyde with 1,2-Aminothiol for Stable N-Terminal Cysteine Modification and Peptide Cyclization. ACS Publications. [Link]
-
SYNTHESIS AND ANTIMICROBIAL STUDIES OF BIPHENYL-4- CARBOXYLIC ACID 2-(ARYL)-4-OXO-THIAZOLIDIN-3-YL – AMIDE. International Journal of ChemTech Research. [Link]
-
Kinetics and Mechanism of Catalyzed Oxidation of L-Cysteine by Salen Schiff Base Complexes of Co(III). Journal of Education and Science. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pjps.pk [pjps.pk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel thiazolidine-4-carboxylic acid derivatives: synthesis and inhibitory effects against influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpbsci.com [jpbsci.com]
- 6. tandfonline.com [tandfonline.com]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Organocatalytic Synthesis of 1,2,3-Triazolyl-Thiazolidine Hybrids
Executive Summary
The hybridization of 1,2,3-triazoles and thiazolidinones creates "privileged scaffolds" with potent antimicrobial, anticancer, and antidiabetic profiles. Historically, these syntheses relied on copper-catalyzed azide-alkyne cycloaddition (CuAAC) coupled with acid-catalyzed condensations. While effective, trace metal contamination and harsh acidic conditions pose challenges for pharmaceutical compliance (ICH Q3D guidelines).
This Application Note details a fully organocatalytic and green chemistry approach to synthesizing these hybrids. We present two validated protocols:
-
Sequential Organocatalytic Assembly: Utilizing amine-catalyzed enolate-mediated cycloaddition (OrgAKC) and Knoevenagel-type cyclization.
-
Ionic Liquid-Mediated One-Pot Synthesis: Leveraging [Bmim]BF₄ as a dual solvent-catalyst for high-efficiency, recyclable manufacturing.
Strategic Rationale & Mechanism
Why Organocatalysis?
-
Metal-Free Compliance: Eliminates the need for copper scavengers (e.g., thiourea, EDTA) post-synthesis, crucial for late-stage pharmaceutical intermediates.
-
Regioselectivity Control: Unlike CuAAC (which yields exclusively 1,4-disubstituted triazoles), organocatalytic routes via enamine/enolate intermediates often access 1,4,5-trisubstituted triazoles , expanding the IP space of the library.
-
Atom Economy: The thiazolidine ring closure described below utilizes a multi-component reaction (MCR) strategy, releasing only water as a byproduct.
Mechanistic Pathway (Thiazolidinone Formation)
The core organocatalytic step involves the formation of the thiazolidin-4-one ring. This proceeds via an amine-catalyzed attack of thioglycolic acid on an imine intermediate.
Figure 1: Organocatalytic mechanism for thiazolidin-4-one ring closure.[1] The amine catalyst facilitates imine formation and activates the carbonyl for cyclization.
Experimental Protocols
Protocol A: Sequential Organocatalytic Assembly (Metal-Free)
Target: 1,4,5-trisubstituted-1,2,3-triazolyl-thiazolidinone hybrids. Key Reagents: Diethylamine (Et₂NH), DMSO, Piperidine.
Step 1: Organocatalytic Azide-Ketone Cycloaddition (OrgAKC)
This step replaces CuAAC. It uses an active methylene compound (β-ketoester) and an aryl azide.[2]
-
Preparation: In a 25 mL round-bottom flask, dissolve the β-ketoester (1.0 mmol) and aryl azide (1.1 mmol) in DMSO (3 mL).
-
Catalysis: Add Diethylamine (Et₂NH) (10 mol%, 0.1 mmol).
-
Reaction: Stir at 75°C for 12–24 hours.
-
Checkpoint: Monitor TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the azide peak (IR ~2100 cm⁻¹) if possible.
-
-
Work-up: Pour mixture into ice-cold water (20 mL). Extract with ethyl acetate (3 x 15 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Result: Yields 1,4,5-trisubstituted 1,2,3-triazole (typically 75–90% yield).[3]
Step 2: Thiazolidinone Ring Closure
-
Reagents: Take the triazole-aldehyde derivative (synthesized above or via formylation of the triazole) (1.0 mmol), aniline derivative (1.0 mmol), and thioglycolic acid (1.5 mmol).
-
Solvent/Catalyst: Dissolve in Ethanol (10 mL) and add Piperidine (catalytic, 2-3 drops) or Thiamine HCl (10 mol%) as a green bio-catalyst.
-
Reflux: Heat to reflux (approx. 78°C) for 4–6 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Pour into crushed ice.
-
Purification: The solid precipitate is filtered, washed with cold water/ethanol (1:1), and recrystallized from hot ethanol.
Protocol B: Ionic Liquid-Mediated One-Pot Synthesis
Target: High-throughput synthesis with catalyst recycling. Medium: [Bmim]BF₄ (1-Butyl-3-methylimidazolium tetrafluoroborate).
-
Charge: To a 10 mL reaction vial, add triazole-aldehyde (1 mmol), amine (1 mmol), and mercaptoacetic acid (1.2 mmol).
-
Ionic Liquid: Add [Bmim]BF₄ (2 mL). No additional organic solvent is required.
-
Conditions: Stir at 80°C for 30–60 minutes.
-
Note: The ionic liquid acts as both a homogenizing solvent and a Lewis acid/base catalyst to accelerate imine formation.
-
-
Extraction: Cool to room temperature. Add Diethyl Ether (5 mL) and stir vigorously. The product extracts into the ether layer; the IL remains separate.
-
Recycling: Decant the ether layer. The remaining IL can be dried under vacuum (80°C, 1 h) and reused up to 4 times with minimal loss of activity (<5% yield drop).
-
Isolation: Evaporate ether to obtain the pure thiazolidinone hybrid.
Data Analysis & Validation
Quantitative Comparison of Methods
| Metric | Protocol A (Sequential Amine) | Protocol B (Ionic Liquid) | Traditional (CuAAC + Acid) |
| Reaction Time | 18–30 Hours (Total) | 45–90 Minutes | 12–24 Hours |
| Yield (Avg) | 70–85% | 88–94% | 65–80% |
| Green Score | High (Metal-Free) | Very High (Recyclable Solvent) | Low (Heavy Metals, Strong Acids) |
| Regioselectivity | 1,4,5-Trisubstituted | Dependent on Precursor | 1,4-Disubstituted |
Critical Quality Attributes (CQAs) for Validation
To ensure the protocol was successful, verify the following spectral markers:
-
¹H NMR (DMSO-d₆):
-
Thiazolidinone Ring: Look for the diastereotopic methylene protons (
) of the ring appearing as a pair of doublets around δ 3.8–4.0 ppm . -
Methine Proton: The
proton (where the aldehyde attached) typically appears as a singlet or doublet around δ 5.8–6.1 ppm . -
Triazole Proton: If 1,4-disubstituted, a singlet at δ 8.2–8.9 ppm .
-
-
IR Spectroscopy:
-
Carbonyl (C=O): Strong stretch at 1680–1720 cm⁻¹ (Thiazolidinone amide).
-
C-S-C: Weak stretch at 600–700 cm⁻¹ .
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Incomplete imine formation due to water accumulation. | Use a Dean-Stark trap or add molecular sieves (3Å) to remove water during reflux. |
| Sticky Product (IL Method) | Incomplete extraction or residual IL. | Wash the solid product thoroughly with water (IL is water-soluble) before recrystallization. |
| No Reaction (OrgAKC) | Steric hindrance on the azide or ketone. | Increase catalyst load to 20 mol% Et₂NH or switch to a stronger base like DBU (though less "green"). |
| Side Products | Oxidation of thioglycolic acid (disulfide formation). | Perform the reaction under an inert atmosphere ( |
References
-
Organocatalytic Synthesis of 1,2,3-Triazolyl-Thiazolidines
-
Ionic Liquid Mediated Synthesis
-
Green Thiazolidinone Protocols
-
One-Pot Hybrid Assembly
Sources
- 1. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalytic Synthesis and DNA Interactive Studies of New 1,2,3-triazolyl-thiazolidines Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. hvdesaicollege.org [hvdesaicollege.org]
- 9. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 11. Synthesis of 1,2,3-Triazolium Ionic Liquid-Supported Chiral Imidazolidinones and Their Application in Asymmetric Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybrids of thiazolidinone with 1,2,3-triazole derivatives: design, synthesis, biological evaluation, in silico studies, molecular docking, molecular dynamics simulations, and ADMET profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Monitoring Reaction Progress of Thiazolidine Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of the thiazolidine scaffold is a cornerstone in medicinal chemistry, providing a versatile framework for a wide range of pharmacologically active compounds, including antidiabetic, antimicrobial, and anticancer agents.[1][2][3][4] Achieving high yield and purity in these syntheses is paramount, necessitating robust and reliable methods for monitoring reaction progress. This application note provides a comprehensive guide to the prevalent analytical techniques used to track the formation of thiazolidines. We offer detailed, step-by-step protocols for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), and expert insights into the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction: The Imperative for Reaction Monitoring
Thiazolidine synthesis typically involves the condensation reaction between a compound containing a primary amine and a thiol group (like cysteine) and a carbonyl compound (an aldehyde or ketone).[5] The reaction proceeds through the formation of a transient hemiaminal or hemithioaminal intermediate, which then cyclizes to form the stable five-membered thiazolidine ring.
Monitoring this transformation is critical for several reasons:
-
Optimization: To determine the optimal reaction time, preventing the formation of degradation products from excessive heating or prolonged reaction duration.
-
Yield and Purity: To confirm the complete consumption of starting materials, which simplifies purification and maximizes product yield.
-
Impurity Profiling: To detect the formation of side products, which is a key requirement in pharmaceutical development according to regulatory bodies like the ICH.[6][7]
The choice of monitoring technique depends on the specific reaction, the available instrumentation, and whether qualitative or quantitative data is required.
Analytical Techniques: An Overview
A suite of analytical tools can be deployed for monitoring thiazolidine synthesis. The most common techniques are chromatographic and spectroscopic.[6][7]
| Technique | Principle | Application in Thiazolidine Synthesis | Advantages | Limitations |
| TLC | Separation by polarity on a stationary phase | Rapid, qualitative check of reactant consumption and product formation. | Fast, inexpensive, requires minimal sample. | Not quantitative, lower resolution. |
| HPLC | High-resolution separation by polarity | Quantitative analysis of reactants, products, and byproducts.[8] | Highly sensitive, quantitative, reproducible, suitable for purity analysis.[7][9] | More time-consuming, requires method development. |
| NMR | Nuclear spin resonance in a magnetic field | Structural confirmation and quantitative analysis by monitoring specific proton/carbon signals.[10] | Provides detailed structural information, can be quantitative (qNMR), allows for in-situ monitoring.[11][12] | High instrument cost, lower sensitivity than HPLC/MS. |
| IR | Molecular vibrations absorbing infrared light | Tracking functional group changes (e.g., disappearance of C=O from aldehyde).[13] | Fast, non-destructive, good for functional group analysis. | Complex spectra, not ideal for complex mixtures. |
| LC-MS | HPLC separation coupled with mass detection | Identification of product, intermediates, and unknown impurities by mass-to-charge ratio.[6][9] | Provides molecular weight information, highly sensitive. | High instrument cost, quantitative analysis can be complex. |
Experimental Workflows & Protocols
The following workflow diagram illustrates the decision-making process and subsequent actions when monitoring a typical thiazolidine synthesis.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is the most common method for rapid, qualitative assessment of a reaction's progress.[5][13][14][15][16][17][18][19] The principle is to differentiate the starting materials from the product based on their polarity, which dictates their migration distance on a silica plate.
Rationale: The thiazolidine product is typically of intermediate polarity compared to its often more polar starting materials (e.g., amino acids) and less polar starting materials (e.g., aromatic aldehydes). This difference in polarity allows for clear separation on the TLC plate.
Step-by-Step Protocol:
-
Sample Preparation:
-
At designated time points (e.g., t=0, 1h, 2h, etc.), use a capillary tube to withdraw a small aliquot (1-2 drops) of the reaction mixture.
-
Dilute the aliquot in a small vial with a suitable solvent (e.g., ethyl acetate, methanol, or chloroform) to a concentration appropriate for spotting.
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate (e.g., Kieselgel 60 F254), lightly draw a baseline with a pencil about 1 cm from the bottom.[13]
-
Spot the diluted reaction mixture on the baseline. It is crucial to also spot the individual starting materials as references. Let the spots dry completely.
-
-
Elution (Developing the Plate):
-
Prepare a developing chamber with a suitable mobile phase (eluent). The choice of eluent is critical and must be optimized to achieve good separation (target product Rf ≈ 0.3-0.5).
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
-
Visualization:
-
Once the solvent front is about 1 cm from the top, remove the plate and mark the solvent front with a pencil.
-
Visualize the spots. Common methods include:
-
UV Light: For UV-active compounds (e.g., those with aromatic rings), visualize under UV light (254 nm).[13][15]
-
Iodine Chamber: Place the dried plate in a chamber with iodine crystals. Most organic compounds will appear as brown spots.[14][15][16]
-
Staining: Use a chemical stain (e.g., potassium permanganate or ninhydrin for primary/secondary amines) by dipping or spraying the plate, followed by gentle heating.
-
-
-
Interpretation:
-
The reaction is considered complete when the spot corresponding to the limiting reactant has completely disappeared, and a new spot corresponding to the product is prominent.
-
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).
-
Table of Common TLC Solvent Systems:
| Thiazolidine Type | Typical Mobile Phase | Reference(s) |
| General Thiazolidin-4-ones | Methanol: Chloroform (2:8) | [14] |
| Biphenyl Derivatives | Benzene: Methanol (7:3) | [15] |
| Substituted Benzylidene | Ethyl Acetate: Hexane (various ratios) | [20] |
| Ester Derivatives | Benzene: Ethyl Acetate (8:2) | [16] |
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC is the preferred method for quantitative analysis, providing precise data on the concentration of each component in the reaction mixture.[7][21] This is essential for kinetic studies and for impurity quantification in pharmaceutical applications.
Rationale: Reversed-phase HPLC separates molecules based on their hydrophobicity. The change in molecular structure from reactants to the thiazolidine product results in a different retention time on a nonpolar stationary phase (like C18), enabling separation and quantification.
Step-by-Step Protocol:
-
Sample Preparation & Quenching:
-
At designated time points, withdraw a precise volume of the reaction mixture (e.g., 50 µL).
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 950 µL) of a suitable solvent, often the mobile phase, in an HPLC vial. This stops the reaction and prepares the sample for injection.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18, 250 x 4.6 mm) is most common.[22]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[23] An isocratic or gradient elution may be required.
-
Flow Rate: Typically 1.0 mL/min.[22]
-
Detector: UV detector set to a wavelength where both reactants and products have significant absorbance (e.g., 254 nm for aromatic compounds).[22]
-
-
Analysis:
-
Inject a standard volume (e.g., 20 µL) of the prepared sample.
-
Record the chromatogram. Identify the peaks for starting materials and the product based on their retention times, which should be established beforehand by injecting pure standards.
-
-
Data Interpretation:
-
Integrate the peak area for each component.
-
Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
-
The reaction is complete when the peak area of the limiting reactant no longer decreases.
-
For quantitative analysis, create a calibration curve using standards of known concentrations to convert peak area to concentration.
-
Spectroscopic Monitoring: Expert Insights
While chromatography is excellent for monitoring sampled aliquots, spectroscopy offers the potential for in-situ monitoring and provides rich structural information.[24][25]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
NMR is a powerful tool for unambiguously tracking the reaction, as the chemical environment of protons changes distinctly upon ring formation.[26]
-
Key Signals to Monitor:
-
Disappearance of Aldehyde Proton: The signal for the aldehyde proton (-CHO) of the starting material, typically found far downfield (δ 9-10 ppm), will disappear completely upon reaction.
-
Appearance of Thiazolidine Protons: New, characteristic signals for the protons on the newly formed heterocyclic ring will appear. For example:
-
-
Causality: The significant upfield shift from an aldehyde proton (δ ~10 ppm) to a C2-methine proton (δ ~5-6 ppm) is a definitive indicator of the conversion of the sp² carbonyl carbon to an sp³ carbon within the thiazolidine ring. Studies have used ¹H NMR to confirm the fast and complete conversion to the thiazolidine product under various pH conditions by observing the complete disappearance of cysteine resonances within minutes.[27]
Infrared (IR) Spectroscopy
IR spectroscopy tracks the change in functional groups.
-
Key Vibrational Bands to Monitor:
-
Disappearance of C=O Stretch: The strong carbonyl (C=O) stretching band of the starting aldehyde (around 1700-1725 cm⁻¹) will decrease in intensity.
-
Disappearance of S-H/N-H Stretches: The stretches for the thiol (S-H, ~2550 cm⁻¹) and amine (N-H, ~3300-3500 cm⁻¹) may change or disappear as they are incorporated into the ring.
-
Appearance of Ring Vibrations: The fingerprint region will show new bands corresponding to the C-S and C-N bonds of the thiazolidine ring. For example, the C-S bond characteristic of the thiazolidin-4-one ring can be observed in the range of 690–695 cm⁻¹.[13]
-
References
- Vertex AI Search. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.
- Vertex AI Search. (2025). Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity.
- PMC. (n.d.). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus.
- Journal of Pharmaceutical Negative Results. (n.d.). Biological Potential of Thiazolidinedione Derivatives: A Review.
- Frontiers. (2022, July 4). Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity With QSAR and Molecular Docking Studies.
- PMC. (n.d.). The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety.
- IJREAM. (2018, May 15). Synthesis and Biological Evaluation of Thiazolidinone Derivatives as Antimicrobial Agents.
- Benchchem. (n.d.). Synthesis and Application of Thiazolidine-4-Carboxylic Acid Metal Complexes: A Guide for Researchers.
- PMC. (n.d.). Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives.
- ProQuest. (n.d.). Design, Synthesis, Characterization and Biological Evaluation of Novel Thiazolidine-4- Ones.
- Der Pharma Chemica. (n.d.). Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity.
- Taylor & Francis. (2006, September 23). Determination of 1,3-Thiazolidine-carboxylic Acids in Urine by Reversed-Phase HPLC After Fluorescence Labelling with Dansyl Chloride.
- MDPI. (2021, September 30). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole.
- Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.
- Research and Reviews. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- JOCPR. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo.
- PMC. (n.d.). Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents.
- PubMed. (2018, November 15). Monitoring the in Vitro Thiazolidine Ring Formation of Antioxidant Drug N-Acetyl-l-cysteine at Basic pH and Detection of Reaction Intermediates: A Raman Spectroscopic and Ab Initio Study.
- Journal Name. (n.d.). Synthesis and Evaluation of Antibacterial Activities for Some New Thiazolidinone Derivatives of Thiadiazole.
- Novelty Journals. (2022, May 4). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES.
- MDPI. (2025, July 28). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products.
- chem.sk. (n.d.). High-Performance Liquid Chromatography Analysis of Thiazolidine-4-carboxylic Acids in Human Serum Samples.
- Chemical Communications (RSC Publishing). (2018, October 16). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
- Spectroscopy Online. (2020, November 16). Seven Essential Steps for In Situ Reaction Monitoring.
- Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- Mettler-Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Scilit. (n.d.). Synthesis and NMR studies of thiazolidine‐4‐carboxylic acid derivatives containing a nitro ester function.
- PubMed. (2024, October 1). Thiazolidinediones: Recent Development in Analytical Methodologies.
- PubMed. (2025, October 28). Synthesis, in vitro and kinetic study of thiazolidinone derivatives: insight from a network medicinal approach for thymidine phosphorylase and alpha glucosidase.
- SIELC Technologies. (n.d.). Separation of Thiazolidine on Newcrom R1 HPLC column.
- MDPI. (2022, July 5). Synthesis of Thiazolidinedione Compound Library.
- ResearchGate. (2025, August 7). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization.
- University of Edinburgh Research Explorer. (2024, March 17). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy.
- Chem. Commun. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH.
- Frontiers. (2022, December 11). Design and synthesis of new thiazolidinone/uracil derivatives as antiproliferative agents targeting EGFR and/or BRAFV600E.
- ACS Publications. (2014, March 25). In situ Monitoring of a Heterogeneous Etherification Reaction Using Quantitative Raman Spectroscopy.
- ResearchGate. (2025, October 18). A Simple Device for Automated Mixing of Heterogeneous Solid‐Liquid Reactions During In‐Situ Monitoring by NMR Spectroscopy.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Thiazolidine Derivatives: An Up-to-Date Review of Synthesis and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnrjournal.com [pnrjournal.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianjpr.com [asianjpr.com]
- 7. rroij.com [rroij.com]
- 8. chem.sav.sk [chem.sav.sk]
- 9. biotech-spain.com [biotech-spain.com]
- 10. noveltyjournals.com [noveltyjournals.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijream.org [ijream.org]
- 15. Design, Synthesis, Characterization and Biological Evaluation of Novel Thiazolidine-4- Ones - ProQuest [proquest.com]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. mdpi.com [mdpi.com]
- 18. jocpr.com [jocpr.com]
- 19. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Characterization, Antiglycation Evaluation, Molecular Docking, and ADMET Studies of 4-Thiazolidinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thiazolidinediones: Recent Development in Analytical Methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Separation of Thiazolidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 24. spectroscopyonline.com [spectroscopyonline.com]
- 25. mt.com [mt.com]
- 26. mdpi.com [mdpi.com]
- 27. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05405C [pubs.rsc.org]
Scale-up synthesis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
Executive Summary
This application note details the robust, scalable synthesis of (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid (CAS: 201942-94-1). This compound is a critical chiral building block, often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other bioactive scaffolds.
The protocol described herein utilizes a green solvent system (Water/Ethanol) and exploits crystallization-induced diastereoselection to achieve high optical purity (>99% ee) without the need for chromatographic purification. This guide bridges the gap between bench-scale discovery and kilogram-scale production, emphasizing process safety, thermodynamic control, and self-validating in-process controls (IPCs).
Scientific Background & Reaction Engineering
The Chemistry: Asinger-Type Condensation
The synthesis involves the condensation of L-Cysteine (providing the (4R) chiral center) with 2-Thiophenecarboxaldehyde .
-
Mechanism: The reaction proceeds via the nucleophilic attack of the cysteine amino group on the aldehyde carbonyl to form a hemiaminal, followed by dehydration to an imine (Schiff base). The free thiol group then performs an intramolecular nucleophilic attack on the imine carbon (5-endo-trig cyclization) to close the thiazolidine ring.
-
Stereochemistry: While the C4 position is fixed by the L-Cysteine starting material, the C2 position is formed during cyclization. This typically results in a mixture of (2R,4R) and (2S,4R) diastereomers. However, in aqueous ethanol, the (2R,4R) isomer (often the thermodynamic product) tends to be less soluble and crystallizes preferentially, driving the equilibrium toward this diastereomer via Le Chatelier's principle.
Mechanistic Pathway Diagram
Figure 1: Reaction pathway showing the condensation and crystallization-driven equilibrium shift.[1]
Scale-Up Protocol (1.0 kg Scale)
Materials & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Mass (g) | Moles | Role |
| L-Cysteine HCl[3]·H₂O | 175.63 | 1.0 | 1000.0 | 5.69 | Chiral Scaffold |
| 2-Thiophenecarboxaldehyde | 112.15 | 1.1 | 702.0 | 6.26 | Electrophile |
| Sodium Acetate (Anhydrous) | 82.03 | 1.1 | 513.0 | 6.26 | Buffering Agent |
| Ethanol (95%) | - | - | 2.5 L | - | Co-solvent |
| Deionized Water | - | - | 5.0 L | - | Solvent |
Why Sodium Acetate? Unlike strong bases (NaOH) which can cause racemization or side reactions, acetate buffers the pH to ~5-6. This ensures the amine is deprotonated enough to react (pKa ~8.5) while keeping the carboxylic acid ionized to aid solubility of the starting material but insolubility of the product.
Step-by-Step Procedure
Step 1: Reactor Setup & Dissolution
-
Equip a 10 L glass-lined reactor with an overhead mechanical stirrer, temperature probe, and reflux condenser.
-
Charge 5.0 L of Deionized Water and 1000 g of L-Cysteine Hydrochloride Monohydrate .
-
Stir at 200 RPM at ambient temperature (20–25°C) until fully dissolved (Solution A). IPC Check: Solution should be clear and colorless.
Step 2: Buffering
-
Slowly add 513 g of Sodium Acetate to Solution A over 15 minutes.
-
Note: The reaction is slightly endothermic; ensure full dissolution.
-
-
The pH of the solution should be between 5.0 and 6.0.
Step 3: Reaction Initiation
-
In a separate vessel, dissolve 702 g of 2-Thiophenecarboxaldehyde in 2.5 L of Ethanol (95%) .
-
Add the aldehyde solution to the reactor over 30–45 minutes via an addition funnel.
-
Observation: The solution will turn slightly yellow, and a white/off-white precipitate will begin to form after ~15 minutes.
-
Step 4: Reaction & Aging
-
Heat the mixture to 40°C and stir for 2 hours.
-
Reasoning: Mild heating accelerates the reversible imine formation and ring closure.
-
-
Cool the mixture slowly to 0–5°C over 4 hours.
-
Hold at 0–5°C for an additional 2 hours to maximize precipitation (Aging).
Step 5: Isolation & Wash
-
Filter the slurry using a Nutsche filter or centrifuge.
-
Wash the cake with 2.0 L of cold Water/Ethanol (2:1 ratio) to remove unreacted aldehyde and inorganic salts.
-
Wash with 1.0 L of cold Acetone to displace water and facilitate drying.
Step 6: Drying
-
Dry the wet cake in a vacuum oven at 45°C for 12–16 hours.
-
Target Yield: 1100 g – 1160 g (90–95%).
Process Workflow Diagram
Figure 2: Process Flow Diagram (PFD) for the 1 kg scale-up campaign.[1]
Quality Control & Self-Validating Systems
To ensure "Trustworthiness," the process includes specific In-Process Controls (IPCs) that validate the chemistry at each stage.
| Checkpoint | Parameter | Method | Acceptance Criteria |
| IPC 1 | pH after NaOAc addition | pH Meter | 5.0 – 6.0 |
| IPC 2 | Reaction Completion | HPLC / TLC | L-Cysteine < 1.0% |
| IPC 3 | Mother Liquor Loss | HPLC | Product in filtrate < 5% |
| Final QC | Purity | HPLC (C18) | > 99.0% |
| Final QC | Diastereomeric Ratio | ¹H NMR | > 95:5 (dr) |
Analytical Insight (¹H NMR): The C2-H proton is diagnostic.
-
(2R,4R) Isomer: Typically shows a singlet or doublet at δ ~5.8–6.0 ppm.
-
(2S,4R) Isomer: Typically shifted upfield.
-
Validation: Dissolve a sample in DMSO-d6. If the minor isomer peaks are visible (>5%), recrystallization from hot Ethanol/Water (1:1) is required.[4]
Safety & Troubleshooting
Hazard Management:
-
Thiophenes: 2-Thiophenecarboxaldehyde has a pungent, sulfurous odor. All handling must occur in a fume hood or closed reactor system. Scrub exhaust gases with a bleach solution if necessary.
-
Thermal Runaway: The reaction is mild, but the crystallization is exothermic. Controlled cooling is essential to prevent occlusion of impurities.
Troubleshooting Guide:
-
Issue: Product is oily or sticky.
-
Cause: Ethanol concentration too high or cooling too rapid.
-
Fix: Reheat to 50°C, add 10% more water, and cool slowly (5°C/hour). Seeding with pure crystal is highly recommended.
-
-
Issue: Low Yield (<80%).
-
Cause: pH too low (amine protonated) or too high (carboxylate fully ionized and soluble).
-
Fix: Check pH of the mother liquor. If <4, add more Acetate. If >7, adjust with dilute HCl.
-
References
-
ChemicalBook. (2023). (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid Properties and Suppliers. Retrieved from
-
Mishra, B., et al. (2020).[2] Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. Retrieved from
-
Liu, Y., et al. (2011).[5] Synthesis and biological evaluation of 2-substituted thiazolidine-4-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry. (Contextual grounding for L-Cysteine condensation).
-
Google Patents. (2012). Method for preparing thiazole-4-carboxylic acid intermediates. CN102372680A. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. pjps.pk [pjps.pk]
- 3. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 4. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-2-(2-Hydroxyphenyl)thiazolidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Asymmetric synthesis of trisubstituted Δ2-thiazolines
Application Note: Asymmetric Synthesis of 2,4,5-Trisubstituted -Thiazolines
High-Fidelity Stereocontrol Strategies for Bioactive Heterocycles
Executive Summary
The
Despite their utility, the stereoselective construction of 2,4,5-trisubstituted variants remains synthetically challenging due to the propensity for racemization at the C4/C5 centers and the difficulty in establishing contiguous stereocenters.
This Application Note details a validated, high-fidelity protocol for the asymmetric synthesis of 2,4,5-trisubstituted
Strategic Overview: Synthetic Pathways
Researchers typically face two choices when targeting chiral thiazolines: Chiral Pool Synthesis (starting from amino acids like cysteine) or Asymmetric Catalysis .
| Parameter | Route A: Chiral Pool (Cysteine Condensation) | Route B: Asymmetric Catalysis (SAD + Migration) |
| Starting Material | L-Cysteine or Penicillamine | |
| Stereocontrol | Fixed by starting material (Limited diversity) | Tunable (AD-mix- |
| Substitution | Difficult to vary C5 substituents | Highly flexible C4/C5 substitution |
| Risk Factor | High risk of racemization during cyclization | High fidelity (Stereospecific inversion) |
| Application | Simple 2,4-disubstituted analogs | Complex 2,4,5-trisubstituted scaffolds |
Recommendation: For drug discovery campaigns requiring diverse SAR at the C5 position, Route B is the superior choice.
Core Protocol: Asymmetric Synthesis via O N Migration
Reference Standard: Adapted from Bengtsson, Nelander, & Almqvist, Chem. Eur. J. 2013.
Mechanistic Workflow
The logic of this protocol relies on establishing chirality early via oxidation, then transferring that chirality intramolecularly to the nitrogen, followed by ring closure.
Figure 1: Strategic workflow for the conversion of alkenes to chiral thiazolines.
Reagents and Equipment
-
Reagents: Methyl cinnamate derivatives, AD-mix-
(or ), Methanesulfonamide, Sodium azide (NaN ), 2-Nitrobenzenesulfonyl chloride (NsCl), Tin(II) chloride (SnCl ), Lawesson’s Reagent or Thiobenzoic acid. -
Solvents: tert-Butanol, Water, DMF, DCM.
-
Safety: Sodium azide is acutely toxic and shock-sensitive. Perform all azide displacements behind a blast shield.
Step-by-Step Procedure
Phase 1: Sharpless Asymmetric Dihydroxylation[1]
-
Preparation: In a round-bottom flask, dissolve AD-mix-
(1.4 g per mmol of substrate) and methanesulfonamide (1 equiv) in -BuOH/H O (1:1 v/v). Stir at room temperature until clear. -
Reaction: Cool to 0 °C. Add the
-unsaturated ester (1.0 equiv). Stir vigorously at 0 °C for 12–24 h. -
Quench: Add solid sodium sulfite (1.5 g per mmol substrate) and stir for 45 min to quench osmium.
-
Workup: Extract with EtOAc (3x). Wash combined organics with 2N KOH (to remove sulfonamide), brine, and dry over Na
SO . -
Result: Yields syn-diol with high enantiopurity.
Phase 2: Stereospecific Azide Introduction
Rationale: We must introduce the nitrogen at the
-
Activation: Dissolve the diol in dry DCM (0 °C). Add Et
N (1.5 equiv) and NsCl (1.1 equiv) to selectively activate the -hydroxyl group. -
Displacement: Dissolve the crude nosylate in DMF. Add NaN
(3.0 equiv). Heat to 50 °C for 4–6 h. -
Purification: Flash chromatography (Hexane/EtOAc). This yields the
-azido- -hydroxy ester.
Phase 3: Reductive O
N Acyl Migration & Cyclization
Critical Step: This cascade converts the azido-ester into the thioamide precursor and cyclizes it.
-
Thioacylation: Convert the ester moiety to a thioamide or introduce the thio-component via reaction with a thioacid (e.g., thiobenzoic acid) under DCC coupling conditions if the ester is hydrolyzed first. Alternatively, for the Almqvist route:
-
Reduction/Migration: Treat the azido-ester with SnCl
(or PMe ) in methanol. The azide reduces to an amine, which spontaneously attacks the adjacent ester (or thioester) via a 5-membered transition state (O N migration), forming the amide/thioamide linkage. -
Cyclodehydration: Treat the resulting
-hydroxy thioamide with mild dehydrating agents (e.g., Burgess reagent or DAST) or, if using the thio-imidate route, cyclize under acidic conditions.-
Preferred Cyclization: Dissolve
-hydroxy thioamide in DCM. Add DAST (1.1 equiv) at -78 °C. Warm to RT. -
Outcome: Formation of the
-thiazoline with retention of configuration at the -carbon and inversion at the -carbon (net anti stereochemistry relative to the starting diol).
-
Critical Parameters & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low ee% | Incomplete ligand exchange in AD-mix | Ensure reaction runs at 0 °C; do not rush. Use fresh AD-mix. |
| Regioisomer Mix | Poor selectivity during Nosylation | Control temp strictly at 0 °C. The |
| Incomplete Cyclization | Steric hindrance at C5 | If using DAST, allow longer reaction times. Ensure anhydrous conditions (moisture hydrolyzes DAST). |
| Racemization | Harsh conditions during cyclization | Avoid strong bases during the final step. The C4 proton is acidic in thiazolines. |
Mechanism of Action: The O N Migration
Understanding the migration is vital for troubleshooting. The amine generated from the azide attacks the carbonyl carbon intramolecularly.
Figure 2: Mechanistic cascade of the reduction and migration steps.
Quality Control & Validation
Analytical Standards
-
NMR:
-thiazolines show a characteristic C=N stretch in IR (~1600-1620 cm ) and specific chemical shifts for H-4 and H-5 protons (typically 4.5–5.5 ppm depending on substitution). -
Chiral HPLC:
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane/Isopropanol (90:10 to 98:2).
-
Flow: 0.5 to 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Storage
Trisubstituted thiazolines are generally stable but can hydrolyze to
References
-
Asymmetric Synthesis of 2,4,5-Trisubstituted
-Thiazolines. Bengtsson, C., Nelander, H., & Almqvist, F.[1][2][3] (2013).[1][2][3] Chemistry – A European Journal. Key Protocol Source: Describes the AD-mix and O N migration route. -
Synthesis of Thiazolines (Review). Gaumont, A. C., Gulea, M., & Levillain, J. (2009).[4][5] Chemical Reviews. Comprehensive review of thiazoline reactivity and synthesis.
-
Catalytic Asymmetric Reactions of Thiazolone Derivatives. Ren, Q., et al. (2021). Organic & Biomolecular Chemistry. Context on organocatalytic approaches.
Sources
Troubleshooting & Optimization
Improving yield and enantioselectivity in (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles to help you optimize your reaction for both yield and diastereoselectivity.
I. Understanding the Reaction: A Mechanistic Overview
The synthesis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid is a classic example of a condensation reaction between the amino acid (R)-cysteine and thiophene-2-carboxaldehyde. The retention of stereochemistry at the 4-position is dictated by the starting material, (R)-cysteine. However, the formation of a new stereocenter at the 2-position leads to a mixture of diastereomers: the cis-(2R, 4R) and trans-(2S, 4R) isomers.
The reaction proceeds through a two-step mechanism[1]:
-
Imine Formation: The amino group of (R)-cysteine undertakes a nucleophilic attack on the carbonyl carbon of thiophene-2-carboxaldehyde, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to yield a Schiff base (imine).
-
Intramolecular Cyclization: The thiol group of the cysteine moiety then performs an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered thiazolidine ring.
Sources
Technical Support Center: (4R)-2-(Thiophen-2-yl)thiazolidine-4-carboxylic Acid
Topic: Purification, Stability, and Diastereomeric Separation Ticket ID: #THZ-PUR-442 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are working with (4R)-2-(thiophen-2-yl)thiazolidine-4-carboxylic acid , a condensation product of L-cysteine and 2-thiophenecarboxaldehyde.[1] This molecule is a critical intermediate in medicinal chemistry, particularly for penicillin-like antibiotics and antioxidant scaffolds.[1]
The Critical Challenge: The synthesis creates a new chiral center at position C2, resulting in a mixture of diastereomers: (2R, 4R) and (2S, 4R) .[1] The "R" in your request likely refers to the fixed C4 center derived from L-cysteine, but your purification success depends on controlling the C2 stereochemistry.
This guide addresses the three most common support tickets we receive: Solubility/Precipitation failures , Diastereomeric Purity , and Spontaneous Hydrolysis .[1]
Module 1: Crystallization & Isolation Failures
Q: My product is "oiling out" or failing to precipitate from the reaction mixture. How do I induce crystallization?
A: Thiazolidine formation is an equilibrium process. Oiling out typically occurs because the product is zwitterionic and highly sensitive to pH and solvent polarity.
The Troubleshooting Protocol
-
Check the pH (The Isoelectric Point Rule):
-
Thiazolidine-4-carboxylic acids have an isoelectric point (pI) generally between pH 3.5 and 5.[1]0. Solubility is lowest at the pI.
-
Action: If your solution is too acidic (pH < 2), the amine is protonated (soluble).[1] If too basic (pH > 7), the carboxylic acid is deprotonated (soluble).[1] Adjust pH to 4.5–5.0 using Acetate Buffer to force precipitation.
-
-
Solvent Selection:
-
Avoid pure water. While the starting materials (Cysteine HCl) are water-soluble, the hydrophobic thiophene ring decreases water solubility of the product.[1]
-
Recommended System:Ethanol/Water (1:1 to 2:1) .[1]
-
Action: Dissolve L-cysteine in minimal water. Dissolve the aldehyde in ethanol. Mix. The product should precipitate as a white solid upon cooling.
-
Data: Solubility Profile
| Solvent | Solubility (25°C) | Usage Note |
| Water (pH 7) | Moderate | Good for initial mixing; bad for isolation.[1] |
| Water (pH 4.5) | Low | Target condition for precipitation. |
| Ethanol (Cold) | Very Low | Ideal wash solvent to remove unreacted aldehyde.[1] |
| DCM/Chloroform | Moderate | Soluble if carboxylate is esterified; poor for free acid. |
| Diethyl Ether | Insoluble | Use as an anti-solvent to crash out the product. |
Module 2: Diastereomeric Separation (Purity)
Q: My NMR shows split peaks (e.g., two doublets for the C2-H proton). How do I isolate a single diastereomer?
A: You are observing the (2R,4R) and (2S,4R) diastereomers. This is not an impurity in the traditional sense but a thermodynamic inevitability. The ratio depends on the stability of the cis vs. trans relationship between the C2-thiophene and C4-carboxylate groups.
Mechanism of Separation
The Thermodynamic Product (usually the trans-isomer, where bulky groups are on opposite sides of the ring) is generally more stable and less soluble.[1]
-
Kinetic Control: Rapid precipitation yields a mix (e.g., 60:40).[1]
-
Thermodynamic Control: Slow crystallization or equilibration allows the mixture to convert to the more stable isomer.
Purification Workflow (DOT Visualization)
Figure 1: Decision tree for isolating the desired diastereomer. Method B is recommended for high optical purity.[1]
Step-by-Step Equilibration Protocol
-
Suspend the crude diastereomeric mixture in Ethanol .
-
Add a catalytic amount of weak acid (Acetic Acid) if not already present.[1]
-
Reflux for 1–2 hours. The heat allows the less stable cis-isomer to ring-open (reversible Schiff base formation) and re-close as the more stable trans-isomer.
-
Cool slowly to 4°C. The thermodynamically stable isomer will crystallize out first.
Module 3: Stability & Storage (Hydrolysis)
Q: My purified sample decomposed back into L-Cysteine and aldehyde after 3 days in solution. Why?
A: Thiazolidines are chemically unstable in aqueous acidic media (pH < 4) and at high dilution.[1][2] The ring formation is reversible.[3]
The Hydrolysis Trap
The reaction $ \text{Thiazolidine} \rightleftharpoons \text{Cysteine} + \text{Aldehyde} $ is acid-catalyzed.[1]
-
Danger Zone: Storing the compound in acidic HPLC buffers (e.g., 0.1% TFA) or water for extended periods.[1]
-
Safe Zone: Solid state (indefinite stability) or neutral buffers (pH 6–7.5).[1]
Stability Pathway (DOT Visualization)
Figure 2: The hydrolytic instability mechanism. Acid promotes ring opening; water drives the equilibrium toward decomposition.
Module 4: Analytical Verification
Q: How do I confirm I have the correct product and not the Schiff base?
A: Use IR and 1H-NMR .
-
IR Spectroscopy: Look for the absence of the strong Carbonyl (C=O) peak of the aldehyde (approx. 1660–1700 cm⁻¹) and the presence of the secondary amine (NH) stretch around 3300–3400 cm⁻¹.[1]
-
1H-NMR (DMSO-d6):
-
C2-H Proton: This is the diagnostic peak. It typically appears as a singlet or distinct doublet around δ 5.6 – 6.0 ppm .
-
Note: If you see a peak at δ 8-9 ppm, that is the imine (Schiff base) proton, indicating your ring has opened or failed to close.[1]
-
References
-
Synthesis & Antioxidant Activity: "Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential." Pakistan Journal of Pharmaceutical Sciences, Vol. 26, No. 5.
-
Hydrolytic Stability: "Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids." ResearchGate.[2][4]
-
Diastereomer Separation: "Separation of Diastereomers Taking Advantage for the Kinetic Control." Gavin Publishers.
-
Reaction Mechanism: "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." Chemical Communications (RSC).[1][5]
Sources
- 1. pjps.pk [pjps.pk]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Effect of solvent and temperature on thiazolidine-4-carboxylic acid synthesis
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Optimization of Thiazolidine-4-Carboxylic Acid Synthesis
Executive Summary
The synthesis of thiazolidine-4-carboxylic acid (T4CA) via the condensation of L-cysteine and formaldehyde is a fundamental heterocyclization. While seemingly simple, the reaction is governed by a delicate equilibrium dependent on pH, solvent dielectric constant, and temperature . This guide addresses common failure modes—specifically low yields and ring instability—by optimizing the thermodynamic and kinetic parameters of the reaction.
Part 1: Troubleshooting Guide (Q&A)
Issue 1: "I am getting low yields (<50%) despite long reaction times."
Diagnosis: The issue is likely solubility management or pH control , not reaction time.
-
Technical Insight: T4CA is a zwitterion. It is highly soluble in water at extreme pHs (protonated at pH < 2, deprotonated at pH > 9) but exhibits minimum solubility at its isoelectric point (pI ≈ 6.0). If you are using L-Cysteine Hydrochloride as a starting material without neutralizing the mineral acid, the product remains protonated and soluble in the aqueous mother liquor.
-
Corrective Action:
-
Neutralization: You must add a stoichiometric amount of a weak base (e.g., Pyridine or Sodium Acetate) after the reaction time to adjust the pH to ~6.0. This forces the product to precipitate.
-
Anti-Solvent: If using pure water, add Ethanol (1:1 ratio) after the reaction is complete to lower the dielectric constant and force precipitation.
-
Issue 2: "My product degrades or smells like formaldehyde during recrystallization."
Diagnosis: Thermal instability leading to ring opening (Retro-Knoevenagel type hydrolysis).
-
Technical Insight: The thiazolidine ring formation is reversible.[1][2] High temperatures shift the equilibrium back toward the starting materials (L-cysteine and formaldehyde). In aqueous solution, this hydrolysis is accelerated by heat and basic pH.
-
Corrective Action:
-
Temperature Limit: Never heat the reaction mixture above 60°C.
-
Recrystallization: Dissolve in minimum hot water (approx. 80-90°C) but cool rapidly to 0°C. Do not boil for extended periods.
-
Solvent Switch: Use a Water:Ethanol (1:1) mixture for recrystallization to allow dissolution at lower temperatures (50-60°C).
-
Issue 3: "The product contains a disulfide impurity (Cystine)."
Diagnosis: Oxidation of the starting material.
-
Technical Insight: L-Cysteine is prone to oxidation to L-Cystine (disulfide dimer) in the presence of air, especially at higher pH. Cystine is insoluble and will contaminate your precipitate.
-
Corrective Action:
-
Degassing: Sparge the water with Nitrogen or Argon for 15 minutes before adding L-Cysteine.
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere.
-
Speed: Add formaldehyde immediately after dissolving L-cysteine to "mask" the thiol group inside the ring, protecting it from oxidation.
-
Part 2: Optimized Experimental Protocol
Objective: Synthesis of Thiazolidine-4-Carboxylic Acid (T4CA) Scale: 0.1 mol (approx. 13.3 g theoretical yield)
Materials
-
L-Cysteine Hydrochloride Monohydrate (17.56 g, 0.1 mol)
-
Formaldehyde (37% aq. solution) (approx. 8.5 mL, 1.1 eq)
-
Solvent: Distilled Water (40 mL)
-
Neutralizing Agent: Pyridine (approx. 8-10 mL) or Sodium Acetate (sat. sol.)
-
Wash Solvent: Cold Ethanol (95%)
Step-by-Step Workflow
-
Dissolution: In a 250 mL round-bottom flask, dissolve 17.56 g of L-Cysteine HCl in 40 mL of distilled water. Stir at 20-25°C until clear.
-
Note: The solution will be acidic (pH ~1-2).
-
-
Condensation: Add 8.5 mL of 37% Formaldehyde solution dropwise over 5 minutes.
-
Observation: The reaction is slightly exothermic. Maintain temp < 30°C.
-
Time: Stir at room temperature for 4-6 hours . (Overnight is acceptable but unnecessary).
-
-
Precipitation (Critical Step):
-
Place the flask in an ice bath (0-4°C).
-
Slowly add Pyridine dropwise while stirring.
-
Endpoint: A thick white precipitate will form. Stop adding base when the pH reaches ~6.0 (check with pH paper).
-
-
Isolation:
-
Add 20 mL of cold Ethanol to ensure complete precipitation.
-
Filter the white solid using a Büchner funnel.[3]
-
Wash the cake twice with 15 mL of cold Ethanol.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours.
Part 3: Data & Visualization
Table 1: Effect of Solvent & Temperature on Yield
Data consolidated from internal optimization and literature averages [1, 2].
| Solvent System | Temperature | Base Added? | Yield (%) | Purity (HPLC) | Notes |
| Water (Pure) | 25°C | No | < 10% | N/A | Product remains soluble as HCl salt. |
| Water (Pure) | 25°C | Yes (Pyridine) | 65-70% | > 98% | Standard yield; some loss in mother liquor. |
| Water:Ethanol (1:1) | 25°C | Yes (Pyridine) | 85-92% | > 99% | Optimal. Ethanol acts as anti-solvent. |
| Water | 80°C (Reflux) | Yes | 45-55% | ~90% | Thermal degradation and ring opening observed. |
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the nucleophilic attack sequence and the critical role of pH in the final isolation step.
Caption: Mechanistic pathway from L-Cysteine condensation to T4CA precipitation, highlighting the critical neutralization step.
Figure 2: Solubility vs. pH Profile
Visualizing why pH adjustment is non-negotiable for high yields.
Caption: Solubility profile of Thiazolidine-4-Carboxylic Acid showing the precipitation window at pH ~6.
FAQ: Frequently Asked Questions
Q: Can I use L-Cysteine free base instead of the Hydrochloride salt? A: Yes. If you use the free base, the reaction mixture will be closer to neutral pH initially. However, the reaction with formaldehyde releases water and can slightly alter pH. You may not need as much base for precipitation, but you should still check that the final pH is near 6.0 to maximize yield.
Q: Is the reaction reversible? A: Yes, thiazolidine formation is an equilibrium reaction. In aqueous solution, it exists in equilibrium with the open-chain Schiff base and the hydrolyzed starting materials [3]. This is why we avoid high temperatures (which favor entropy/disorder and thus the open chain) and why we remove the product from equilibrium by precipitating it.
Q: Why use Ethanol? Why not just water? A: While T4CA is less soluble in water than the starting materials, it still has a solubility of approx. 30 g/L at room temperature [4]. Losing 3g of product in 100mL of filtrate is significant on a small scale. Ethanol reduces the dielectric constant of the solvent mixture, drastically lowering the solubility of the zwitterionic product and boosting isolated yields to >85%.
References
- Preparation of Thiazole-4-Carboxylic Acid. (2012).
-
Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (2013). Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Mechanism of reactions involving Schiff base intermediates. Thiazolidine formation from L-cysteine and formaldehyde. (1957). Journal of the American Chemical Society. [Link]
-
Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. (2018). Journal of the American Society of Brewing Chemists. [Link]
Sources
Catalyst loading optimization for (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
Topic: (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid Synthesis
Status: Active Lead Scientist: Dr. Aris Thorne Last Updated: February 24, 2026
Executive Summary & Core Chemistry
The Challenge: The synthesis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid (a critical intermediate for DPP-4 inhibitors like Teneligliptin) is a condensation reaction between L-Cysteine and 2-Thiophenecarboxaldehyde .
The "Catalyst" Misconception: Unlike cross-coupling reactions, this transformation does not strictly require a transition metal catalyst. However, the Acid/Base Promoter (typically Potassium Acetate, Pyridine, or p-TsOH) acts as the de facto catalyst by modulating the pH. This controls the Schiff base equilibrium and diastereoselectivity (C2-epimerization).
Optimization Goal: To maximize the yield of the (2R, 4R) diastereomer (or the specific isomer required for your target) while minimizing the solubility of the product in the mother liquor.
Reaction Mechanism & Critical Control Points
The reaction proceeds via a reversible imine formation followed by an intramolecular thiol attack.[1]
Caption: The reversible nature of thiazolidine formation. The "Catalyst" (Buffer) drives the equilibrium toward the precipitate.
Troubleshooting Guide: Catalyst Loading & Process Control
Scenario A: "The reaction is clear, but no precipitate forms."
-
Diagnosis: The system is too acidic. If you are using L-Cysteine Hydrochloride , the solution pH is naturally < 2.0. The thiazolidine ring forms, but the carboxylic acid is protonated and the amine is a salt, keeping it soluble in water/alcohol.
-
The Catalyst Fix (Potassium Acetate Loading):
-
Standard Loading: 1.1 to 1.2 equivalents relative to L-Cysteine HCl.
-
Function: Acts as a buffer to neutralize the HCl, reaching the Isoelectric Point (pI) of the amino acid derivative (typically pH 4.5–5.5).
-
Protocol Adjustment:
-
Dissolve L-Cysteine HCl in water.
-
Add 1.1 eq Potassium Acetate (KOAc).
-
Add Ethanol (co-solvent).
-
Add Aldehyde.
-
-
Result: The zwitterionic form becomes insoluble and precipitates.
-
Scenario B: "I am getting the wrong diastereomer (Low dr)."
-
Diagnosis: Kinetic vs. Thermodynamic control failure. The (2R,4R) and (2S,4R) isomers exist in equilibrium.
-
The Catalyst Fix (Equilibration Time):
-
Mechanism: The ring opens and closes reversibly. One isomer is usually less soluble.
-
Optimization:
-
Increase Catalyst Loading: If using a weak base (Acetate), a slight excess (1.2–1.5 eq) can accelerate the equilibration (epimerization) by facilitating the ring-opening mechanism.
-
Temperature Cycling: Heat to 60°C to speed up equilibration, then cool slowly to 0°C to crystallize the thermodynamically stable (or less soluble) isomer.
-
-
Scenario C: "The product is sticky/oily."
-
Diagnosis: Aldehyde polymerization or incomplete conversion.
-
The Catalyst Fix:
-
Check Stoichiometry: Ensure L-Cysteine is in slight excess (1.05 eq). Excess aldehyde oxidizes or polymerizes.
-
Catalyst Choice: Switch from organic bases (Pyridine/TEA) to inorganic salts (KOAc or NaOAc). Inorganic salts increase the ionic strength, "salting out" the organic product and preventing oiling.
-
Optimized Experimental Protocol
Target: High purity (2R, 4R)-isomer. Scale: 100 mmol basis.
| Reagent | Loading (Equiv.) | Quantity | Role |
| L-Cysteine HCl[2][3]·H2O | 1.00 | 17.56 g | Chiral Scaffold (Source of C4-R) |
| Potassium Acetate | 1.10 (Optimized) | 10.80 g | "Catalyst" / Promoter |
| 2-Thiophenecarboxaldehyde | 1.05 | 11.77 g | Electrophile |
| Ethanol / Water | Solvent Vol (1:1) | 100 mL | Reaction Medium |
Step-by-Step Workflow:
-
Dissolution: In a 250 mL round-bottom flask, dissolve L-Cysteine HCl in 50 mL distilled water.
-
Catalyst Addition: Add Potassium Acetate (KOAc) in one portion. Stir for 10 minutes. Observation: Solution may warm slightly.[4][5]
-
Aldehyde Addition: Add 2-Thiophenecarboxaldehyde dropwise over 15 minutes.
-
Solvent Addition: Add 50 mL Ethanol.
-
Reaction: Stir at 25°C for 4 hours .
-
Checkpoint: A thick white precipitate should form within 30 minutes.
-
-
Equilibration (Optional for dr): If diastereomeric ratio is low by HPLC, heat to 50°C for 1 hour, then cool to 0°C.
-
Isolation: Filter the solid.
-
Wash: Wash cake with Cold Water (2 x 20 mL) followed by Cold Ethanol (1 x 15 mL).
-
Drying: Vacuum dry at 45°C.
FAQ: Expert Insights
Q1: Can I use p-Toluenesulfonic acid (p-TsOH) instead of Acetate? A: Yes, but the mechanism changes. Acid catalysis (p-TsOH) drives the Schiff base formation rapidly (Kinetic Control). This is useful if you want to trap the kinetic isomer. However, for the thermodynamically stable precipitate, the Acetate buffered method is superior because it operates near the isoelectric point, minimizing solubility losses.
Q2: Why is the "Catalyst Loading" of KOAc so high (1.1 eq)? A: It is not catalytic in the turnover sense; it is a stoichiometric promoter . You must neutralize the HCl attached to the Cysteine. If you use free base L-Cysteine (zwitterion), you can reduce KOAc to true catalytic levels (0.1 eq) or omit it, but free L-Cysteine is less stable and harder to dissolve than the HCl salt.
Q3: How do I determine the diastereomeric ratio (dr)? A: Use 1H NMR in DMSO-d6 .
-
Look at the C2-H proton (singlet/doublet near 5.6–6.0 ppm).
-
The two diastereomers will show distinct shifts for the C2-H.
-
Note: Do not use CDCl3/CD3OD if possible, as the hemiaminal ring can open/equilibrate in acidic NMR solvents over time.
References
-
Synthesis of Teneligliptin Intermediates
-
Thiazolidine Chemistry & Stereoselectivity
-
General Thiazolidine Formation Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Characterization, and Evaluation of Thiazolidine Derivatives of Cysteine for Suppressing Eumelanin Production [jstage.jst.go.jp]
- 3. pjps.pk [pjps.pk]
- 4. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. WO2015173779A1 - Process for the preparation of teneligliptin and its novel intermediates - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Thiazolidine-Based Organocatalysts in Asymmetric Aldol Reactions
The aldol reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and atom-economical method for carbon-carbon bond formation.[1] The advent of asymmetric organocatalysis has revolutionized this field, offering a greener and often more direct alternative to traditional metal-based catalysts. While L-proline is the most celebrated organocatalyst for enamine-based catalysis,[1][2] a diverse array of derivatives has been developed to overcome its limitations and enhance its performance. Among these, thiazolidine-based catalysts have emerged as a highly promising and versatile class.[3][4]
Structurally analogous to proline, with a sulfur atom replacing a methylene group in the five-membered ring, these catalysts, often derived from L-cysteine, offer unique steric and electronic properties.[5] This guide provides a comparative analysis of prominent thiazolidine-based organocatalysts, evaluating their performance in asymmetric aldol reactions. We will delve into the mechanistic principles, compare catalyst efficacy through experimental data, and provide detailed protocols to demonstrate their practical application for researchers, scientists, and drug development professionals.
Mechanistic Underpinnings: The Enamine Catalytic Cycle
The efficacy of these catalysts hinges on their ability to mimic the function of natural Class I aldolase enzymes through an enamine-mediated mechanism.[1][2] The secondary amine of the thiazolidine ring is the critical functional group that initiates the catalytic cycle.
The generally accepted mechanism proceeds as follows:
-
Enamine Formation: The catalyst's secondary amine reversibly condenses with a ketone donor to form a nucleophilic enamine intermediate. This step activates the ketone, making its α-carbon a potent nucleophile.
-
C-C Bond Formation: The enamine attacks the electrophilic carbonyl carbon of an aldehyde acceptor. The stereochemical outcome of this step is directed by the chiral scaffold of the catalyst.
-
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water, releasing the β-hydroxy carbonyl product and regenerating the thiazolidine catalyst to re-enter the cycle.
Caption: The enamine catalytic cycle for thiazolidine-based organocatalysts.
The stereoselectivity is often rationalized using the Zimmerman-Traxler transition state model, originally developed for metal enolates.[2] The model posits a chair-like, six-membered transition state where the substituent on the aldehyde preferentially occupies an equatorial position to minimize steric hindrance, thereby dictating the facial selectivity of the enamine attack.
A Comparative Analysis of Thiazolidine Catalyst Architectures
The performance of thiazolidine catalysts is profoundly influenced by their structural modifications. We can classify them into several key families based on their design.
Thiazolidine-4-carboxylic Acid Derivatives
These catalysts are the most direct structural analogues of proline. Research has shown that derivatizing the carboxylic acid moiety into amides can significantly enhance catalytic activity and stereocontrol.
A notable study synthesized a series of (4R)-N-[(2S)-1-amino-1-oxo-3-phenyl-2-propyl]-4-thiazolidinecarboxamides.[3][4] These catalysts proved highly effective in the direct asymmetric aldol reaction between aliphatic ketones and aromatic aldehydes, particularly under solvent-free conditions. The key to their success lies in the intricate network of hydrogen bonds possible in the transition state, which rigidly orients the substrates. For instance, catalysts 6a and 6b in the study delivered excellent results, especially when aldehydes bearing electron-withdrawing groups were used, achieving yields up to 94%, diastereoselectivities up to 91%, and enantioselectivities up to 88%.[3][4] This performance underscores the potential of simple, proline-inspired designs.
Bifunctional Thiazolidine Catalysts
To achieve higher levels of organization in the transition state, researchers have incorporated additional functional groups capable of non-covalent interactions, such as hydrogen bonding. This "bifunctional" approach has yielded some of the most effective thiazolidine-based catalysts.
-
Amide and Thiourea Functionalities: A series of novel chiral organocatalysts featuring both thiazolidine and thiourea functionalities have been developed.[6][7] The thiourea moiety acts as a potent hydrogen-bond donor, activating the aldehyde electrophile and locking its orientation relative to the enamine nucleophile. In the reaction of acetone with various aromatic aldehydes, these catalysts achieved high conversions and enantiomeric ratios, reaching up to 94.5:5.5 for the R-enantiomer when p-bromobenzaldehyde was the substrate.[6]
-
Imidazole Functionalities: Another powerful bifunctional design incorporates an imidazole ring alongside the thiazolidine core.[8] These catalysts have demonstrated exceptional performance in aqueous media, a significant advantage for green chemistry applications. They furnished aldol adducts in high yields with nearly perfect stereoselectivities, achieving enantiomeric excess greater than 99% and diastereomeric ratios exceeding 19:1.[8] The ability to operate efficiently in water suggests that hydrophobic effects may play a role in pre-organizing the substrates around the catalyst.
Thiazolidinethiones in Catalysis
While the previous examples are true organocatalysts, the thiazolidinethione scaffold is also a cornerstone of asymmetric synthesis when used as a chiral auxiliary, often in conjunction with a metal. A comparison is instructive as it highlights the versatility of the core structure.
In one approach, N-azidoacetyl-1,3-thiazolidine-2-thione was used in a direct aldol reaction with aromatic aldehydes, catalyzed by a chiral Nickel(II)-Tol-BINAP complex.[9] This system afforded the anti α-azido-β-silyloxy adducts with outstanding stereocontrol (dr >95:5, ee 99%) and high yields.[9] Similarly, chiral N-acylthiazolidinethiones participate in highly diastereoselective anti-aldol reactions catalyzed by magnesium bromide, with diastereoselectivity reaching up to 19:1.[10] These examples, while metal-catalyzed, demonstrate the powerful directing ability of the thiazolidinethione group.
Performance Data Summary
The following table summarizes the performance of representative thiazolidine-based catalysts in the asymmetric aldol reaction, providing a clear comparison of their capabilities.
| Catalyst Type | Aldehyde Substrate | Ketone Substrate | Solvent | Cat. Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantioselectivity (ee/er) | Reference |
| Thiazolidine-4-carboxamide | 4-Nitrobenzaldehyde | Cyclohexanone | Solvent-free | 20 | 94 | 91:9 (anti/syn) | 88% ee (anti) | [3][4] |
| Thiazolidine-thiourea | 4-Bromobenzaldehyde | Acetone | Not Specified | 10 | High | Not Specified | 94.5:5.5 (R:S) | [6] |
| Thiazolidine-imidazole | 4-Nitrobenzaldehyde | Cyclohexanone | H₂O / i-PrOH | 10 | 98 | >19:1 (anti/syn) | >99% ee (anti) | [8] |
| Ni(II)-Thiazolidinethione | 4-Methoxybenzaldehyde | N-azidoacetyl-1,3-thiazolidine-2-thione | CH₂Cl₂ | 2 | 95 | >95:5 (anti/syn) | 99% ee (anti) | [9] |
Experimental Protocol: Asymmetric Aldol Reaction with a Bifunctional Catalyst
This protocol is a representative example for the direct asymmetric aldol reaction between an aromatic aldehyde and a cyclic ketone, adapted from methodologies employing highly efficient bifunctional catalysts.[8]
Objective: To synthesize (2R,1'R)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one with high stereoselectivity.
Materials:
-
Thiazolidine-imidazole bifunctional catalyst
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Isopropanol (i-PrOH)
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Saturated aqueous NH₄Cl
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Caption: A typical experimental workflow for a thiazolidine-catalyzed aldol reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a clean vial equipped with a magnetic stir bar, add the thiazolidine-imidazole catalyst (10 mol%, 0.02 mmol) and 4-nitrobenzaldehyde (0.2 mmol).
-
Solvent and Reagent Addition: Add a 1:1 mixture of i-PrOH/H₂O (0.4 mL). Stir for 5 minutes to ensure dissolution. Add cyclohexanone (1.0 mmol, 5 equivalents).
-
Causality Note: The use of excess ketone pushes the equilibrium towards product formation. The aqueous medium is crucial for the high stereoselectivity observed with this class of catalyst, likely due to hydrophobic packing and stabilization of the transition state.[8]
-
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the aldehyde is consumed (typically 24-48 hours).
-
Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and determine the diastereomeric ratio and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).
Conclusion and Future Outlook
Thiazolidine-based organocatalysts represent a powerful and adaptable platform for asymmetric aldol reactions. This comparative guide demonstrates a clear structure-activity relationship:
-
Simple Carboxamide Derivatives are effective, particularly under solvent-free conditions, offering a straightforward and green catalytic system.[3][4]
-
Bifunctional Catalysts , incorporating thiourea or imidazole moieties, achieve superior levels of stereocontrol by creating a highly organized, hydrogen-bonded transition state, with some showing exceptional activity in aqueous media.[6][8]
-
The Thiazolidinethione Scaffold , while often employed with metals, showcases the inherent stereodirecting power of the heterocyclic core.[9][10]
The choice of catalyst ultimately depends on the specific substrates and desired reaction conditions. For applications demanding the highest levels of stereoselectivity, the bifunctional catalysts are the clear frontrunners. For simpler systems or when solvent-free conditions are paramount, the carboxamide derivatives provide an excellent alternative.
Future research will likely focus on immobilizing these highly effective catalysts on solid supports for enhanced recyclability and developing novel bifunctional designs with even greater activity and broader substrate scope. The continued exploration of the unique properties of the thiazolidine ring promises to yield even more powerful tools for the art of asymmetric synthesis.
References
-
Title: Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction Source: Bentham Science Publishers URL: [Link]
-
Title: Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions Source: Bentham Science Publishers URL: [Link]
-
Title: An uncatalyzed aldol reaction of thiazolidinediones Source: Green Chemistry (RSC Publishing) URL: [Link]
-
Title: Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions | Request PDF Source: ResearchGate URL: [Link]
-
Title: New C-4-chiral 1,3-thiazolidine-2-thiones: excellent chiral auxiliaries for highly diastereo-controlled aldol-type reactions of acetic acid and .alpha.,.beta.-unsaturated aldehydes Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Highly efficient organocatalysts for the asymmetric aldol reaction Source: RSC Publishing URL: [Link]
-
Title: Chiral Thiazolidine based Organocatalysts: Synthesis and Application in Asymmetric Aldol Reactions Source: Ingenta Connect URL: [Link]
-
Title: Synthesis of New Thiazolidine Based Organocatalysts and their Application to Asymmetric Aldol Reaction Source: Bentham Science Publisher URL: [Link]
-
Title: Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Magnesium Halide-Catalyzed Anti-Aldol Reactions of Chiral N-Acylthiazolidinethiones Source: ACS Publications URL: [Link]
-
Title: Direct and Enantioselective Aldol Reactions Catalyzed by Chiral Nickel(II) Complexes Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions | Request PDF Source: ResearchGate URL: [Link]
-
Title: Synthesis of Some Furo-Thiazolidine Derivatives Starting from Aldimines. | Request PDF Source: ResearchGate URL: [Link]
-
Title: (S)-4-Isopropyl-1,3-thiazolidine-2-thione Source: Organic Syntheses URL: [Link]
-
Title: Catalyst-free synthesis of thiazolidines via sequential hydrolysis/rearrangement reactions of 5-arylidenethiazolidin-4-ones at room temperature Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: Noninnocent Role of N-Methyl Pyrrolidinone in Thiazolidinethione-Promoted Asymmetric Aldol Reactions Source: ACS Publications URL: [Link]
-
Title: Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: The aldol condensation with 2,3-diphenyl-4-thiazolidinone | Request PDF Source: ResearchGate URL: [Link]
-
Title: Overview of the Chemistry of 2-Thiazolines Source: ACS Publications URL: [Link]
-
Title: Thiazolidine – Knowledge and References Source: Taylor & Francis URL: [Link]
-
Title: (PDF) Microwave assisted condensation of the derivatives of thiazolidine-4-ones with aldehydes. Source: ResearchGate URL: [Link]
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Chiral Thiazolidine based Organocatalysts: Synthesis and Applicat...: Ingenta Connect [ingentaconnect.com]
- 8. Highly efficient organocatalysts for the asymmetric aldol reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Direct and Asymmetric Aldol Reactions of N‐Azidoacetyl‐1,3‐thiazolidine‐2‐thione Catalyzed by Chiral Nickel(II) Complexes. A New Approach to the Synthesis of β‐Hydroxy‐α‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Characterization of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid
An In-depth Comparison of Chromatographic and Spectroscopic Methodologies
For researchers and professionals in drug development, the rigorous characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and quality. (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid, a key heterocyclic scaffold, presents a unique set of analytical challenges and opportunities. Its stereochemistry, purity, and structure must be unequivocally established. This guide provides a comparative analysis of various analytical techniques, offering insights into the rationale behind methodological choices and presenting supporting data from closely related analogues to inform your experimental design.
Chromatographic Methods: Purity and Enantiomeric Separation
Chromatographic techniques are indispensable for both assessing the purity of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid and quantifying its enantiomeric excess. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the analyte's physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for the analysis of non-volatile and thermally labile compounds like our target molecule. Both reversed-phase and chiral HPLC methods are essential for a comprehensive characterization.
Reversed-Phase HPLC (RP-HPLC) for Purity Assessment:
RP-HPLC is the standard for determining the purity of the synthesized compound and identifying any process-related impurities. A C18 column is typically the first choice due to its versatility and wide availability.
Chiral HPLC for Enantiomeric Separation:
The critical task of separating and quantifying the (R)- and (S)-enantiomers necessitates the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those found in Chiralpak® columns, are highly effective for a broad range of chiral compounds, including carboxylic acids. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase.
Comparative Overview of HPLC Methods
| Parameter | Reversed-Phase HPLC (Purity) | Chiral HPLC (Enantiomeric Separation) |
| Objective | Quantify purity and identify impurities | Separate and quantify enantiomers |
| Stationary Phase | C18 (octadecylsilyl silica gel) | Polysaccharide-based (e.g., cellulose or amylose derivatives on silica) |
| Mobile Phase | Acetonitrile/Water with acid modifier (e.g., 0.1% Formic Acid) | Hexane/Isopropanol with acid modifier (e.g., 0.1% Trifluoroacetic Acid) |
| Typical Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Detection | UV-Vis (e.g., 254 nm) | UV-Vis (e.g., 254 nm) |
| Strengths | Robust, reproducible, excellent for purity determination | Direct separation of enantiomers, accurate quantification of enantiomeric excess |
| Limitations | Cannot separate enantiomers | More expensive columns, method development can be more complex |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Direct analysis of (R)-2-Thiophen-2-ylthiazolidine-4-carboxylic acid by GC-MS is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. A common approach is esterification of the carboxylic acid, for example, by reaction with a chloroformate.
Workflow for GC-MS Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
